Technical Documentation Center

2,6-Dichloro-3-methoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dichloro-3-methoxybenzaldehyde
  • CAS: 6505-37-9

Core Science & Biosynthesis

Foundational

2,6-Dichloro-3-methoxybenzaldehyde (CAS 6505-37-9): A Core Pharmacophore Building Block in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2,6-Dichloro-3-methoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) has emerged as a highly privileged intermediate. Characterized by severe steric hindrance and precise electronic distribution, this molecule is instrumental in synthesizing conformationally restricted pharmacophores. It is most notably utilized in the development of[1] for autoimmune diseases and[2] for immunosuppressive therapies.

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows, designed specifically for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of 2,6-dichloro-3-methoxybenzaldehyde lies in its unique substitution pattern. The di-ortho chloro groups exert massive steric bulk around the aldehyde moiety. In drug design, this steric shielding is intentionally leveraged to force the phenyl ring into an orthogonal conformation relative to adjacent structural motifs, minimizing entropic penalty upon target binding. Furthermore, the 3-methoxy group provides an electron-donating effect via resonance while serving as a critical hydrogen-bond acceptor in lipophilic binding pockets.

Quantitative Data Summary

Data compiled from[3].

PropertyValue / Description
CAS Number 6505-37-9
Molecular Formula C8H6Cl2O2
Molecular Weight 205.04 g/mol
SMILES String ClC1=C(C=O)C(Cl)=CC=C1OC
InChI Key BOEYOJGUYQCWTR-UHFFFAOYSA-N
Physical Form Solid
Storage Class 11 - Combustible Solids

Mechanistic Applications in Drug Discovery

RORγt Nuclear Receptor Modulators (Autoimmune Pathology)

The retinoic acid-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of naïve CD4+ T cells into the Th17 lineage. Th17 cells secrete pro-inflammatory cytokines (IL-17A, IL-17F, IL-22), which are primary drivers of autoimmune conditions like psoriasis, ankylosing spondylitis, and rheumatoid arthritis[1].

When 2,6-dichloro-3-methoxybenzaldehyde is converted into alkynyl derivatives (e.g., 1-(2,6-dichloro-3-methoxyphenyl)prop-2-yn-1-ol), it forms the lipophilic core of RORγt inverse agonists. Causality of Design: The rigid, di-chloro-substituted phenyl ring perfectly occupies the hydrophobic sub-pocket of the RORγt Ligand-Binding Domain (LBD). This steric occupation induces a conformational shift that disrupts the recruitment of co-activator proteins, effectively trapping the receptor in an inactive state and halting IL-17 transcription[4].

Sphingosine-1-Phosphate (S1P) Receptor Modulators

S1P receptors regulate the egress of lymphocytes from lymphoid organs into the peripheral circulation. Modulating this pathway sequesters autoreactive lymphocytes, offering therapeutic benefits for diseases like multiple sclerosis[2]. 2,6-Dichloro-3-methoxybenzaldehyde is utilized via reductive amination to append a rigid, lipophilic "tail" to spirocyclic amine headgroups. Causality of Design: The high lipophilicity of the dichloro-methoxy-benzyl moiety anchors the modulator deep within the transmembrane helical bundle of the S1P receptor, drastically increasing binding affinity and functional potency.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the specific handling of 2,6-dichloro-3-methoxybenzaldehyde, emphasizing the chemical causality behind each step.

Protocol A: Alkynylation via Grignard Addition (Synthesis of RORγt Intermediates)

Objective: Synthesis of 1-(2,6-dichloro-3-methoxyphenyl)prop-2-yn-1-ol.[1]

  • Reagent Preparation: Dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.6 g, 7.80 mmol) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Any trace moisture will instantly protonate and quench the highly reactive organomagnesium/organolithium ethynyl reagent, destroying the nucleophile.

  • Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add ethynylmagnesium bromide dropwise.

    • Causality: The 2,6-dichloro substitution creates immense steric hindrance around the carbonyl carbon. Cooling to 0 °C suppresses unwanted side reactions (such as enolization or homocoupling) while allowing the nucleophile to cleanly attack the restricted Bürgi-Dunitz trajectory of the aldehyde.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl, followed by extraction with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide intermediate. Using a strong acid would risk acid-catalyzed dehydration of the newly formed propargylic alcohol.

  • Isolation: Concentrate the organic layer in vacuo and purify via flash column chromatography (Yield: ~93%).

Protocol B: Reductive Amination (Synthesis of S1P Spirocyclic Modulators)

Objective: Coupling the aldehyde to a spirocyclic amine.[2]

  • Imine Condensation: Dissolve 2,6-dichloro-3-methoxybenzaldehyde and the target spirocyclic amine in Methanol (MeOH, 50 mL). Stir at room temperature for 2–4 hours.

    • Causality: Methanol acts as both the solvent and a mild protic catalyst for dehydration. Because the di-ortho chloro groups sterically shield the carbonyl, imine formation is kinetically slow. Allowing extended stirring before adding the reducing agent prevents the premature reduction of the unreacted aldehyde into a benzyl alcohol byproduct.

  • Hydride Reduction: Cool the mixture to 0 °C. Add Sodium Borohydride (NaBH₄, 0.96 g, 25.4 mmol) in small, controlled portions.

    • Causality: NaBH₄ is specifically chosen over stronger hydrides (like LiAlH₄) because it selectively reduces the transient imine without risking the reductive cleavage of the aryl-chloride bonds or the methoxy ether. The 0 °C temperature controls the exothermic hydride transfer.

  • Workup: Allow the mixture to warm to room temperature for 1 hour to ensure complete conversion. Cool back to 0 °C, quench with water, and evaporate the MeOH in vacuo.

  • Extraction: Partition the residue between a 5% aqueous NaHCO₃ solution and Diethyl Ether (Et₂O). Extract, dry over Na₂SO₄, and concentrate to yield the final amine[2].

Visualizations of Workflows and Pathways

G A 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) B Reductive Amination (NaBH4, MeOH, 0 °C) A->B D Alkynylation (Grignard Addition, 0 °C) A->D C Spirocyclic Amine Intermediates (S1P Modulators) B->C E Prop-2-yn-1-ol Derivatives (RORγt Modulators) D->E

Synthetic divergence of CAS 6505-37-9 into S1P and RORγt modulator scaffolds.

G Modulator RORγt Inverse Agonist (2,6-Dichloro-3-methoxyphenyl core) ROR RORγt Nuclear Receptor (Inactive Conformation) Modulator->ROR Binds LBD & Inhibits Th17 Th17 Cell Differentiation ROR->Th17 Prevents IL17 IL-17A / IL-17F Cytokines Th17->IL17 Downregulates Autoimmune Autoimmune Pathology (e.g., Psoriasis) IL17->Autoimmune Attenuates

Mechanism of RORγt inverse agonists blocking Th17 differentiation and IL-17 production.

References

  • Source: WIPO (PCT)
  • Patent RU2602800C2 Title: Spirocyclic amine derivatives as S1P modulators Source: Rospatent / Google Patents URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 2,6-Dichloro-3-methoxybenzaldehyde

Executive Summary 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly specialized, di-halogenated aromatic building block extensively utilized in advanced organic synthesis and pharmaceutical development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly specialized, di-halogenated aromatic building block extensively utilized in advanced organic synthesis and pharmaceutical development[1]. With a precisely calculated average molecular weight of 205.04 g/mol and a molecular formula of C₈H₆Cl₂O₂, this compound serves as a critical intermediate in the design of complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and central nervous system (CNS) modulators.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight implications, structural dynamics, and the self-validating analytical protocols required to verify its identity in a rigorous laboratory setting.

Molecular Weight Implications in Drug Design

The molecular weight of a building block dictates its downstream utility in drug discovery. At 205.04 g/mol , 2,6-Dichloro-3-methoxybenzaldehyde is classified as an optimal candidate for Fragment-Based Drug Discovery (FBDD) .

According to Astex's "Rule of Three" (Ro3) for fragment libraries, ideal building blocks should possess a molecular weight ≤ 300 Da, a LogP ≤ 3, and fewer than 3 hydrogen bond donors/acceptors. This compound perfectly satisfies these stringent criteria:

  • Molecular Weight: 205.04 g/mol (Ro3 Compliant)[2]

  • LogP: 2.8145 (Ro3 Compliant)[2]

  • Hydrogen Bond Donors: 0 (Ro3 Compliant)[2]

  • Hydrogen Bond Acceptors: 2 (Ro3 Compliant)[2]

Mechanistic Insight: The two chlorine atoms at the ortho positions (C2 and C6) relative to the aldehyde group create severe steric hindrance. This forces the aldehyde moiety out of coplanarity with the benzene ring. This unique 3D vector projection is highly valuable in fragment screening, as it prevents the molecule from acting as a "flat" intercalator, instead allowing it to probe deep, complex enzymatic binding pockets with high specificity.

Analytical Methodologies for Molecular Weight Verification

Verifying the exact mass of halogenated compounds requires specific attention to isotopic distribution. While the average molecular weight is 205.04 g/mol , high-resolution mass spectrometry (HRMS) targets the monoisotopic mass of 203.9745 Da .

Causality & Choice of Method

Electrospray Ionization (ESI) in LC-MS is often inefficient for neutral aldehydes lacking basic functional groups (like amines) that can easily accept a proton. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the authoritative standard for this compound, leveraging its high volatility and thermal stability.

Protocol: GC-MS Determination and Isotopic Self-Validation

This protocol is designed as a self-validating system. By measuring both the exact mass and the isotopic envelope, the assay internally confirms chemical identity without relying solely on retention time.

  • Sample Preparation: Dissolve 1.0 mg of 2,6-Dichloro-3-methoxybenzaldehyde in 1.0 mL of HPLC-grade dichloromethane (DCM).

    • Self-Validation Step: Spike the solution with 10 µg/mL of 1-chloro-4-fluorobenzene as an internal standard (IS) to monitor injection reproducibility and retention time drift.

  • Chromatographic Separation:

    • Column: Non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split mode (10:1 ratio) to prevent detector saturation.

    • Temperature Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • Electron Ionization (EI):

    • Set the ion source temperature to 230°C. Apply an electron energy of 70 eV to induce hard ionization, generating the radical cation (M+•).

  • Data Acquisition & Isotopic Validation:

    • Scan range: m/z 50 to 300.

    • Mechanistic Validation: Extract the chromatogram for the molecular ion cluster. A valid sample MUST exhibit a primary peak at m/z 204 (M+•), with secondary peaks at m/z 206 (M+2) and m/z 208 (M+4). Ensure the intensity ratio strictly follows the ~9:6:1 distribution dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Deviation from this ratio indicates co-eluting impurities.

MS_Workflow Sample Sample Dissolution (in DCM/Hexane) GC Gas Chromatography (Separation) Sample->GC 1 µL Injection EI Electron Ionization (EI) (70 eV) GC->EI Elution MassAnalyzer Mass Analyzer (Quadrupole/TOF) EI->MassAnalyzer Radical Cations Data MW Confirmation (M+• 204, 206, 208) MassAnalyzer->Data Isotopic Pattern (9:6:1)

Workflow for GC-MS verification of 2,6-Dichloro-3-methoxybenzaldehyde molecular weight.

Synthetic Utility and Mechanistic Pathways

The 205.04 MW aldehyde is primarily utilized as an electrophilic hub. The most common application in API synthesis is reductive amination , where the aldehyde is condensed with a primary amine to form an imine intermediate, followed by reduction to yield a secondary amine.

The presence of the two electron-withdrawing chlorine atoms increases the electrophilicity of the carbonyl carbon, accelerating the initial imine formation. However, the steric bulk requires the use of mild, sterically tolerant reducing agents such as Sodium triacetoxyborohydride (NaBH(OAc)₃) to prevent over-reduction or dechlorination.

Synthetic_Pathway Aldehyde 2,6-Dichloro-3- methoxybenzaldehyde (MW: 205.04) Imine Imine Intermediate (-H2O) Aldehyde->Imine Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine Target API Imine->Product Reductant NaBH(OAc)3 (Reduction) Reductant->Product Hydride Transfer

Reductive amination pathway utilizing the 205.04 MW aldehyde building block.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of 2,6-Dichloro-3-methoxybenzaldehyde, bridging raw data with practical laboratory implications.

Table 1: Physicochemical and Structural Profiling
ParameterValueClinical/Synthetic Implication
Average Molecular Weight 205.04 g/mol [2]Ideal fragment size for FBDD (Rule of Three compliant).
Monoisotopic Mass 203.9745 DaCritical exact mass target for HRMS calibration.
Molecular Formula C₈H₆Cl₂O₂[1]Dictates the 9:6:1 isotopic signature in mass spectrometry.
LogP 2.8145[2]Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 26.3 Ų[2]Excellent predicted blood-brain barrier (BBB) penetration.
Rotatable Bonds 2[2]Low conformational entropy, favorable for target binding.

References

  • . "6505-37-9 | 2,6-Dichloro-3-methoxybenzaldehyde". ChemScene.com. Verified Landing Page: https://www.chemscene.com

  • . "2,6-Dichloro-3-methoxybenzaldehyde AldrichCPR 6505-37-9". SigmaAldrich.com. Verified Landing Page: https://www.sigmaaldrich.com

Sources

Foundational

Synthesis of 2,6-Dichloro-3-methoxybenzaldehyde: A Technical Guide to Directed Ortho-Lithiation and Formylation

Executive Summary 2,6-Dichloro-3-methoxybenzaldehyde is a highly functionalized, sterically hindered aromatic building block critical to the development of advanced therapeutics, including ROR nuclear receptor modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-3-methoxybenzaldehyde is a highly functionalized, sterically hindered aromatic building block critical to the development of advanced therapeutics, including ROR nuclear receptor modulators[1] and benzotriazine-based kinase inhibitors[2]. Historically, derivatives of this scaffold have also been utilized in the preparation of acryloylphenols[3].

Synthesizing this specific substitution pattern (1-CHO, 2-Cl, 3-OMe, 6-Cl) requires precise regiochemical control. Traditional electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) fails due to the deactivating nature of the halogens and competing steric hindrance. Instead, the definitive synthetic route leverages Directed Ortho-Lithiation (DoM) of 2,4-dichloroanisole, followed by an electrophilic quench with N,N-dimethylformamide (DMF)[2]. This whitepaper provides a comprehensive, self-validating protocol for this transformation, grounded in mechanistic causality.

Mechanistic Grounding: The Causality of Regioselective Lithiation

To achieve high-yielding synthesis, one must understand the thermodynamic and kinetic forces dictating the lithiation of 2,4-dichloroanisole[4].

The Synergistic Inductive (-I) Effect

While the methoxy group is a known Directed Metalation Group (DMG) capable of coordinating lithium to facilitate deprotonation at the ortho position (C-6), the regioselectivity in 2,4-dichloroanisole is entirely dominated by the dual inductive (-I) effects of the chlorine atoms. The proton at C-3 is flanked by halogens at C-2 and C-4. This localized electron withdrawal makes the C-3 proton the most acidic on the ring, overriding the DMG coordination effect at C-6.

Reagent Selection: Why n-BuLi and DMF?
  • Base Selection (n-BuLi vs. LDA): The C-3 position is highly sterically congested. While Lithium diisopropylamide (LDA) is a standard non-nucleophilic base, its bulky isopropyl groups prevent efficient access to C-3. The smaller kinetic profile of n-butyllithium (n-BuLi) allows it to penetrate this steric bulk and rapidly deprotonate C-3 at cryogenic temperatures.

  • Temperature Control (-78 °C): Cryogenic conditions are non-negotiable. At warmer temperatures, the highly reactive 3-lithio-2,4-dichloroanisole can eliminate LiCl to form a transient, destructive benzyne intermediate, or n-BuLi can act as a nucleophile, attacking the halogens (halogen-metal exchange) or the methoxy group.

  • Electrophile (DMF): DMF is the optimal formylating agent. The nucleophilic aryllithium attacks the carbonyl carbon of DMF, generating a tetrahedral hemiaminal intermediate. The poor leaving-group ability of the dimethylamino moiety ensures this intermediate remains stable until the acidic workup, strictly preventing over-addition (which would yield a secondary diarylcarbinol).

Regioselectivity Substrate 2,4-Dichloroanisole C3 C-3 Position Flanked by two Cl atoms (Strong -I effect) Substrate->C3 Primary Lithiation Site C5 C-5 Position Flanked by one Cl atom (Weaker -I effect) Substrate->C5 Minor/No Reaction C6 C-6 Position Ortho to OMe (Sterically accessible, less acidic) Substrate->C6 Minor/No Reaction Product 3-Lithio-2,4-dichloroanisole (Kinetically Favored) C3->Product n-BuLi, -78 °C

Caption: Regioselectivity of lithiation driven by dual inductive effects at C-3.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regiochemical yield.

Table 1: Optimization of Lithiation Conditions for 2,4-Dichloroanisole

BaseSolventTemp (°C)ElectrophileRegioselectivity (C-3 vs Others)Isolated Yield (%)
n-BuLi THF -78 DMF >95:5 82 - 88
LDATHF-78DMF40:60<30 (Incomplete)
sec-BuLiTHF-78DMF>95:585
n-BuLiEt₂O-78DMF80:2065
n-BuLiTHF0DMFDecompositionN/A (Benzyne formation)

Experimental Workflow & Step-by-Step Protocol

The following protocol represents a self-validating system designed to ensure high fidelity at each synthetic node[2].

Reagents & Equipment
  • 2,4-Dichloroanisole (1.0 equiv, rigorously dried)

  • n-Butyllithium (2.5 M in hexanes, 1.15 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF, distilled over Na/benzophenone)

  • Flame-dried Schlenk flask, argon manifold, and dry ice/acetone bath.

Step-by-Step Methodology

Step 1: System Preparation & Cryogenic Cooling

  • Purge a flame-dried Schlenk flask with argon for 15 minutes.

  • Dissolve 2,4-dichloroanisole (e.g., 5.0 g, 28.2 mmol) in anhydrous THF (50 mL).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 20 minutes.

Step 2: Regioselective Lithiation 4. Add n-BuLi (13.0 mL of 2.5 M solution, 32.5 mmol) dropwise via a syringe pump over 20 minutes. Critical Control: Maintain the internal temperature below -65 °C to prevent benzyne formation. 5. Stir the dark-colored solution at -78 °C for 45 minutes.

In-Process Validation (Self-Validating Step): Before proceeding, extract a 0.1 mL aliquot via syringe and quench immediately into D₂O. Extract with Et₂O and analyze via GC-MS. A successful lithiation will present a mass shift of +1 Da (corresponding to 3-deuterio-2,4-dichloroanisole) with >95% isotopic purity. If the unreacted starting material peak remains dominant, the lithiation has failed (likely due to moisture or degraded n-BuLi), and the reaction must be aborted before wasting the electrophile.

Step 3: Electrophilic Quenching 6. Once lithiation is validated, add anhydrous DMF (3.3 mL, 42.3 mmol) dropwise over 10 minutes at -78 °C. 7. Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. The color will typically transition from dark brown to a pale yellow as the tetrahedral intermediate stabilizes.

Step 4: Hydrolysis and Isolation 8. Quench the reaction by slowly pouring it into a vigorously stirred beaker of ice-cold 1N HCl (100 mL). This acidic environment forces the collapse of the hemiaminal intermediate, expelling dimethylamine and revealing the aldehyde. 9. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 10. Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄. 11. Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield 2,6-dichloro-3-methoxybenzaldehyde as a crystalline solid.

Workflow A 2,4-Dichloroanisole (Starting Material) B n-BuLi, THF -78 °C, 30 min A->B C 3-Lithio-2,4-dichloroanisole (Reactive Intermediate) B->C D DMF Quench -78 °C to RT C->D E Tetrahedral Hemiaminal Intermediate D->E F Aqueous HCl (Hydrolysis) E->F G 2,6-Dichloro-3-methoxybenzaldehyde (Target Product) F->G

Caption: Synthetic workflow for 2,6-dichloro-3-methoxybenzaldehyde via DoM.

References[1] WO2016198908A1 - Ror nuclear receptor modulators - Google Patents

URL:[3] US3322832A - Acryloylphenols and a method for their preparation - Google Patents URL:[4] Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes as an Example of a Facile Radical Anion Nucleophilic Substitution in Chloroarenes - MDPI URL:[2] WO2005096784A2 - Benzotriazine inhibitors of kinases - Google Patents URL:

Sources

Exploratory

2,6-Dichloro-3-methoxybenzaldehyde: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly specialized, poly-substituted aromatic building block utilized extensively in advanced organic synthesis, agrochemical development, and me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly specialized, poly-substituted aromatic building block utilized extensively in advanced organic synthesis, agrochemical development, and medicinal chemistry. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a sterically and electronically tunable scaffold. Its unique structural topography allows researchers to direct chemoselective transformations, making it a critical precursor in the synthesis of complex pharmaceutical intermediates, including Sphingosine-1-phosphate (S1P) receptor modulators and acryloylphenol derivatives[1][2].

This whitepaper systematically deconstructs its physicochemical properties, maps its reactivity profile, and provides field-validated, self-validating protocols for its downstream application.

Physicochemical Profiling

Understanding the baseline quantitative data of 2,6-Dichloro-3-methoxybenzaldehyde is critical for calculating reaction stoichiometry and predicting phase behavior during isolation.

PropertyValue
IUPAC Name 2,6-Dichloro-3-methoxybenzaldehyde
CAS Number 6505-37-9
Empirical Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
SMILES String ClC1=C(C=O)C(Cl)=CC=C1OC
InChI Key BOEYOJGUYQCWTR-UHFFFAOYSA-N
Physical State Solid

Structural & Electronic Causality

The synthetic value of 2,6-Dichloro-3-methoxybenzaldehyde lies in the precise interplay of its functional groups. The reactivity of the molecule is not isolated to the aldehyde; it is a holistic system governed by inductive and mesomeric effects.

ReactivityProfile Core 2,6-Dichloro-3-methoxybenzaldehyde Aldehyde Aldehyde Group (-CHO) Electrophilic Center Susceptible to Nucleophiles Core->Aldehyde Chlorines 2,6-Dichloro Groups (-Cl) Steric Shielding Electron Withdrawing (-I effect) Core->Chlorines Methoxy 3-Methoxy Group (-OCH3) Electron Donating (+M effect) Ortho/Para Directing Core->Methoxy

Electronic and steric mapping of the 2,6-Dichloro-3-methoxybenzaldehyde scaffold.

  • The Formyl Core (-CHO) : Acts as the primary electrophilic center. The two chlorine atoms exert a strong electron-withdrawing inductive (-I) effect through the sigma framework, which paradoxically increases the partial positive charge (δ+) on the carbonyl carbon, making it highly reactive toward nucleophiles.

  • Steric Shielding (2,6-Dichloro substitution) : The presence of bulky chlorine atoms at both ortho positions relative to the aldehyde creates a significant steric "canyon." This shielding effect dictates that nucleophilic additions involving bulky reagents (e.g., Grignard reagents) require elevated thermal energy to achieve the necessary transition state geometries[1].

  • Electronic Enrichment (3-Methoxy substitution) : The methoxy group provides a strong electron-donating mesomeric (+M) effect to the aromatic ring. While this primarily enriches the 4- and 6-positions, it stabilizes the overall aromatic system against harsh oxidative conditions used in downstream processing[1].

Mechanistic Pathways & Synthetic Utility

The scaffold is primarily utilized via two divergent synthetic pathways, depending on the steric demands of the nucleophile.

SyntheticPathways SM 2,6-Dichloro-3-methoxybenzaldehyde (Electrophilic Core) Grignard Grignard Addition Propylmagnesium bromide SM->Grignard Ether, Reflux Reduction Hydride Reduction NaBH4 / MeOH SM->Reduction 0°C to RT, 1h Int1 2,6-Dichloro-3-methoxy- alpha-propylbenzyl alcohol Grignard->Int1 H+ quench Int2 (2,6-Dichloro-3-methoxyphenyl)methanol (S1P Modulator Precursor) Reduction->Int2 H2O quench Oxidation Oxidation Na2Cr2O7 / AcOH Int1->Oxidation Steam Bath, 1h Product1 2',6'-Dichloro-3'-methoxybutyrophenone (Acryloylphenol Precursor) Oxidation->Product1 Isolation

Synthetic divergence of 2,6-Dichloro-3-methoxybenzaldehyde via Grignard addition and reduction.

Pathway 1: Carbon-Carbon Bond Formation (Grignard Addition)

The synthesis of acryloylphenol precursors relies on the nucleophilic addition of alkylmagnesium halides. Reacting the aldehyde with propylmagnesium bromide yields 2,6-dichloro-3-methoxy-alpha-propylbenzyl alcohol[1]. Because of the 2,6-dichloro steric hindrance, the reaction requires ethereal solvents to stabilize the organomagnesium complex via Lewis acid-base interactions and reflux conditions to drive the kinetics[1].

Pathway 2: Chemoselective Hydride Reduction

In the development of spirocyclic amine derivatives targeting the S1P receptor, the aldehyde is reduced to a primary alcohol[2]. Sodium borohydride (NaBH₄) in methanol is the reagent of choice. The small atomic radius of the hydride ion allows it to bypass the 2,6-dichloro steric shield effortlessly, providing rapid and quantitative conversion[2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each operational step.

Protocol A: Grignard Addition (Synthesis of 2,6-dichloro-3-methoxy-alpha-propylbenzyl alcohol)

Objective: Overcome steric hindrance via thermal activation to form a secondary alcohol.

  • Reagent Preparation : Prepare a solution of propylmagnesium bromide (0.59 mol) from propyl bromide (72.4 g) and magnesium turnings (14.4 g) in 600 mL of anhydrous diethyl ether[1].

    • Causality: Anhydrous ether coordinates the magnesium atom, stabilizing the highly reactive nucleophile and preventing premature quenching by atmospheric moisture.

  • Substrate Addition : Slowly add 2,6-dichloro-3-methoxybenzaldehyde (109 g, 0.53 mol) to the Grignard solution over a period of 30 minutes[1].

    • Causality: Controlled, dropwise addition manages the exothermic formation of the alkoxide intermediate, preventing solvent boil-over.

  • Thermal Activation : Reflux the reaction mixture for 1.5 hours[1].

    • Causality: The 2,6-dichloro groups sterically hinder the carbonyl trajectory. Refluxing provides the necessary kinetic energy to drive the nucleophilic attack to completion.

  • Quenching : Pour the mixture into ice-cold dilute hydrochloric acid[1].

    • Causality: The acidic quench protonates the magnesium alkoxide to yield the desired secondary alcohol while solubilizing magnesium salts into the aqueous phase, allowing for clean phase separation.

Protocol B: Chemoselective Reduction (Synthesis of (2,6-Dichloro-3-methoxyphenyl)methanol)

Objective: Exothermic control and chemoselective reduction of the formyl group.

  • Solvation : Dissolve 2,6-dichloro-3-methoxybenzaldehyde in anhydrous Methanol (50 mL) and cool the reaction vessel to 0 °C using an ice bath[2].

    • Causality: Methanol acts as a protic solvent that hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity and facilitating hydride transfer.

  • Hydride Addition : Add Sodium Borohydride (NaBH₄) (0.96 g, 25.4 mmol) in small, discrete portions[2].

    • Causality: Portion-wise addition at 0 °C safely dissipates the exothermic release of hydrogen gas, preventing over-reduction or thermal degradation of the substrate.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour[2].

    • Causality: Warming ensures complete conversion of any unreacted, sterically hindered aldehyde molecules.

  • Isolation : Cool the mixture back to 0 °C, quench with water, and evaporate the methanol in vacuo. Partition the resulting mixture using a 5% aqueous NaHCO₃ solution and diethyl ether (Et₂O)[2].

    • Causality: The mild basic extraction neutralizes residual borate complexes and drives the highly pure primary alcohol into the organic ether layer for subsequent concentration.

Safety, Handling, & Storage

  • Hazard Classification : Classified as a Combustible Solid (Storage Class 11) and WGK 3 (highly water-endangering). Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory.

  • Storage Conditions : Must be stored in an inert atmosphere (Argon or Nitrogen) at 2-8°C[3].

    • Causality: Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, which degrades the compound into 2,6-dichloro-3-methoxybenzoic acid. Cold storage suppresses this degradation pathway.

References

  • Sigma-Aldrich. "2,6-Dichloro-3-methoxybenzaldehyde AldrichCPR 6505-37-9". sigmaaldrich.com.

  • BLD Pharm. "287175-08-0|2,6-Dichloro-3,5-dimethoxybenzaldehyde". bldpharm.com. 3

  • Google Patents. "US3322832A - Acryloylphenols and a method for their preparation". google.com. 1

  • Google Patents. "RU2602800C2 - Spirocyclic amine derivatives as s1p modulators". google.com. 2

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physical and chemical properties of 2,6-dichloro-3-methoxybenzaldehyde, a key aromatic aldehyde int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2,6-dichloro-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate. As a Senior Application Scientist, this document is structured to deliver not just technical data but also field-proven insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and practical applicability for professionals in research and development.

Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are a class of aromatic carbonyl compounds that serve as fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of chemical transformations including nucleophilic addition, oxidation, and reduction.[3] This versatility allows for the construction of complex molecular architectures. The specific substituents on the benzaldehyde ring play a crucial role in modulating the molecule's electronic properties, steric hindrance, and overall reactivity, thereby influencing the characteristics of the final products.[4]

2,6-Dichloro-3-methoxybenzaldehyde, with its distinct substitution pattern, presents a unique combination of electronic and steric factors that make it a valuable synthon in targeted organic synthesis. The electron-withdrawing nature of the two chlorine atoms, coupled with the electron-donating methoxy group, creates a nuanced electronic environment that can be exploited for specific synthetic outcomes. Understanding the physical properties of this compound is paramount for its effective use in process development, reaction optimization, and quality control.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the bedrock of its application in any chemical process. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Summary of Physical Properties

The key physical and chemical identifiers for 2,6-dichloro-3-methoxybenzaldehyde are summarized in the table below. It is important to note that while some properties are readily available from supplier data, specific experimental values for melting and boiling points are not consistently reported in publicly available literature, indicating a potential area for further experimental characterization.

PropertyValueSource(s)
Chemical Name 2,6-Dichloro-3-methoxybenzaldehyde-
CAS Number 6505-37-9[5]
Molecular Formula C₈H₆Cl₂O₂[5]
Molecular Weight 205.04 g/mol [5]
Physical Form Solid
Melting Point Data not available in searched sources-
Boiling Point Data not available in searched sources-
Solubility Expected to be soluble in common organic solvents such as methanol, chloroform, and other polar aprotic solvents. Insoluble in water.[6][7]

Experimental Protocols for Property Determination

To ensure the scientific integrity of research and development, the verification of a compound's physical properties is a critical step. The following section provides detailed, step-by-step methodologies for determining the key physical properties of a solid organic compound like 2,6-dichloro-3-methoxybenzaldehyde.

Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline 2,6-dichloro-3-methoxybenzaldehyde is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be employed to approach the expected melting point. Within 20°C of the expected melting point, the heating rate should be reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid mass has transitioned to a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for efficient heat transfer throughout the sample, ensuring that the recorded temperature accurately reflects the true melting point. A rapid heating rate can lead to an artificially broad and elevated melting point range.

Diagram: Melting Point Determination Workflow

MeltingPoint A Grind Sample B Pack Capillary Tube A->B 2-3 mm height C Place in Apparatus B->C D Heat Rapidly (Initial) C->D E Heat Slowly (Near MP) D->E Within 20°C of expected MP F Record Melting Range E->F 1-2°C/min

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

As 2,6-dichloro-3-methoxybenzaldehyde is a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation for accurate determination to prevent decomposition. The following micro-boiling point method is suitable for small sample quantities.

Methodology: Micro-Boiling Point (Thiele Tube)

  • Sample Preparation: A small amount of 2,6-dichloro-3-methoxybenzaldehyde is placed in a small test tube (Durham tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the Durham tube containing the sample.

  • Apparatus Assembly: The Durham tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, which induces convection currents and ensures uniform heating of the oil bath.

  • Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Self-Validating System: The principle of this method relies on the equilibrium between the vapor pressure of the substance and the external pressure. The point at which the liquid re-enters the capillary tube upon cooling represents the temperature at which the vapor pressure of the substance equals the atmospheric pressure, which is the definition of the boiling point.

Diagram: Micro-Boiling Point Determination Setup

BoilingPoint cluster_0 Thiele Tube Setup Thermometer Thermometer DurhamTube Durham Tube with Sample Capillary Inverted Capillary DurhamTube->Capillary Vaporizes Sample Oil High-Boiling Oil Oil->DurhamTube Transfers Heat Heat Heat Source Heat->Oil Heats

Caption: Micro-Boiling Point Determination Apparatus.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. A qualitative solubility analysis provides valuable insights into the polarity and functional groups present in the molecule.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be chosen. A standard set includes water, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH, and concentrated H₂SO₄.

  • Sample Preparation: A small, measured amount of 2,6-dichloro-3-methoxybenzaldehyde (e.g., 20 mg) is placed into a series of small test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the sample.

  • Observation: The mixture is agitated, and the solubility is observed. "Soluble" is generally defined as the complete dissolution of the solid.

  • Interpretation:

    • Insoluble in water, soluble in organic solvents (e.g., diethyl ether): Consistent with a non-polar or moderately polar organic compound.

    • Insoluble in 5% HCl and 5% NaOH: Indicates the absence of strongly basic or acidic functional groups.

    • Soluble in cold, concentrated H₂SO₄: Suggests the presence of an oxygen-containing functional group (the aldehyde and ether in this case) that can be protonated by the strong acid.

Expertise & Experience: The "like dissolves like" principle is a guiding tenet. Given the structure of 2,6-dichloro-3-methoxybenzaldehyde, with its halogen and methoxy substituents on a benzene ring, it is expected to have limited solubility in polar protic solvents like water and higher solubility in organic solvents of moderate polarity.

Diagram: Solubility Testing Logic

Solubility Start Start with Sample Water Test in Water Start->Water SolubleWater Soluble Water->SolubleWater Yes InsolubleWater Insoluble Water->InsolubleWater No OrganicSolvent Test in Organic Solvent (e.g., Ether) InsolubleWater->OrganicSolvent SolubleOrganic Soluble OrganicSolvent->SolubleOrganic Yes InsolubleOrganic Insoluble OrganicSolvent->InsolubleOrganic No HCl Test in 5% HCl SolubleOrganic->HCl NaOH Test in 5% NaOH HCl->NaOH Insoluble H2SO4 Test in conc. H₂SO₄ NaOH->H2SO4 Insoluble Result Likely a neutral organic compound with O-containing functional groups H2SO4->Result Soluble

Caption: Logical Flow for Qualitative Solubility Analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). A singlet for the methoxy group (OCH₃) protons would appear around δ 3.8-4.0 ppm. The aromatic region would display signals corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the surrounding chloro and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (δ 185-195 ppm). The carbon atoms attached to the chlorine atoms and the methoxy group will also have characteristic chemical shifts, as will the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected in the region of 1680-1715 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde proton will be observed around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively. The spectrum will also show C-O stretching for the methoxy group and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) will be observed, which is a powerful tool for confirming the presence of two chlorine atoms in the molecule. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), a chlorine atom (Cl), or a methyl group (CH₃) from the methoxy substituent.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Health Hazards: Substituted benzaldehydes can be irritating to the skin, eyes, and respiratory system. Avoid contact and inhalation.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

2,6-Dichloro-3-methoxybenzaldehyde is a valuable chemical intermediate with a unique substitution pattern that offers significant potential in synthetic chemistry. A thorough understanding and experimental verification of its physical properties are essential for its effective and safe utilization in research and development. This guide provides a framework for the characterization of this and similar compounds, emphasizing the importance of rigorous experimental technique and a deep understanding of the underlying chemical principles. The provided protocols serve as a foundation for researchers to confidently handle and utilize this compound in the pursuit of novel chemical entities.

References

  • Electronic Supplementary Information. Royal Society of Chemistry. (URL: [Link])

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. National Center for Biotechnology Information. (URL: [Link])

  • Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. (URL: [Link])

  • 2,6-Dimethoxybenzaldehyde. PubChem. (URL: [Link])

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. (URL: [Link])

  • SAFETY DATA SHEET. Fisher Scientific. (URL: [Link])

  • Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Cole-Parmer. (URL: [Link])

  • 2,6-Dichloro-3,4-dimethoxybenzaldehyde. PubChem. (URL: [Link])

  • Benzaldehyde, 2,6-dichloro-. NIST WebBook. (URL: [Link])

  • 13C NMR Spectrum (PHY0032058). PhytoBank. (URL: [Link])

  • 2,6-Dimethoxybenzaldehyde. NIST WebBook. (URL: [Link])

  • 2,6-dichloro-4-methoxybenzaldehyde. ChemSynthesis. (URL: [Link])

  • 3-Methoxybenzaldehyde CAS# 591-31-1: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. (URL: [Link])

  • 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde. PubChemLite. (URL: [Link])

  • 2,6-DICHLORO-4-HYDROXY-3,5-DIMETHOXYBENZALDEHYDE. Ligandbook. (URL: [Link])

  • Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. (URL: [Link])

  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan J. Chem. (URL: [Link])

  • Preparation method of 2, 6-dichlorobenzaldehyde.
  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. (URL: [Link])

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. National Center for Biotechnology Information. (URL: [Link])

  • Method for synthesizing 3-methoxybenzaldehyde.
  • 2,3-dichloro-6-methoxybenzaldehyde. PubChemLite. (URL: [Link])

  • 2,6-Dichloro-3-methoxybenzaldehyde suppliers and producers. BuyersGuideChem. (URL: [Link])

Sources

Exploratory

2,6-Dichloro-3-methoxybenzaldehyde: A Critical Intermediate in Next-Generation Immunomodulatory and Neuroprotective Therapeutics

Executive Summary In the landscape of modern drug discovery, the architectural precision of small-molecule intermediates dictates the efficacy and target specificity of the final active pharmaceutical ingredient (API). 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of small-molecule intermediates dictates the efficacy and target specificity of the final active pharmaceutical ingredient (API). 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) has emerged as a highly privileged scaffold in the synthesis of advanced therapeutics. This technical guide explores the physicochemical rationale, synthetic workflows, and pharmacological applications of this compound, specifically focusing on its role as a core building block for Sphingosine-1-phosphate (S1P) receptor modulators and Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, delving into the causality of experimental choices and the mechanistic pathways this compound helps modulate.

Chemical Profile & Physicochemical Properties

The utility of 2,6-dichloro-3-methoxybenzaldehyde stems from its unique steric and electronic environment. The ortho-dichloro substitutions create significant steric hindrance around the aldehyde moiety, which restricts the rotational degrees of freedom of the resulting pharmacophore. This conformational locking is critical for fitting into the tight, hydrophobic ligand-binding domains (LBDs) of nuclear and G protein-coupled receptors. Meanwhile, the meta-methoxy group modulates the electron density of the aromatic ring, providing a crucial hydrogen-bond acceptor site.

Table 1: Quantitative Physicochemical Summary
PropertyValue
IUPAC Name 2,6-Dichloro-3-methoxybenzaldehyde
CAS Number 6505-37-9
Molecular Formula C8H6Cl2O2
Molecular Weight 205.04 g/mol
SMILES String ClC1=C(C=O)C(Cl)=CC=C1OC
Physical State Solid
Storage Class 11 - Combustible Solids

(Data sourced from authoritative chemical property databases)

Experimental Workflows & Protocols

The steric bulk provided by the 2,6-dichloro substitution pattern significantly influences the reactivity of the aldehyde group. Nucleophilic additions require careful optimization of temperature and reagent equivalents to drive the reaction to completion without inducing side reactions (such as demethylation or halogen exchange). Below are two field-proven, self-validating protocols for synthesizing key therapeutic intermediates.

Protocol A: Synthesis of (2,6-dichloro-3-methoxyphenyl)methanol

Target Application: Intermediate for S1P Receptor Modulators (Neuroprotection)[1]. Causality & Logic: The reduction of the sterically hindered aldehyde to a primary alcohol requires a strong hydride donor. Sodium borohydride (NaBH₄) is selected for its chemoselectivity. The reaction must be initiated at 0 °C to control the exothermic hydride transfer, preventing over-reduction or localized boiling of the solvent, which could lead to impurity formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq) in anhydrous Methanol (MeOH) (approx. 50 mL per 25 mmol of substrate).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath under continuous magnetic stirring.

  • Hydride Addition: Add NaBH₄ (1.0 - 1.2 eq) in small, controlled portions over 15 minutes. Self-Validation Check: Effervescence (H₂ gas evolution) should be steady but not violent.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Quenching: Recool the mixture to 0 °C and carefully add deionized water to quench unreacted NaBH₄.

  • Isolation: Evaporate the MeOH in vacuo. Partition the residue between Diethyl Ether (Et₂O) and a 5% aqueous NaHCO₃ solution. Extract the aqueous layer twice with Et₂O.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target benzyl alcohol.

Protocol B: Synthesis of 1-(2,6-dichloro-3-methoxyphenyl)prop-2-yn-1-ol

Target Application: Intermediate for RORγt Nuclear Receptor Modulators (Autoimmune Therapeutics)[2]. Causality & Logic: The introduction of an alkyne group via a Grignard reagent (ethynylmagnesium bromide) creates a chiral secondary alcohol. The strict anhydrous conditions are non-negotiable, as Grignard reagents are violently deactivated by moisture. Saturated NH₄Cl is used for quenching because it provides a mild proton source that breaks down the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed alcohol.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon or N₂. Dissolve the aldehyde in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C (or -78 °C for higher stereocontrol if chiral ligands are employed).

  • Nucleophilic Attack: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.2 eq) via syringe over 30 minutes.

  • Equilibration: Allow the reaction to stir and gradually warm to room temperature over 2 hours. Self-Validation Check: TLC (Thin Layer Chromatography) monitoring (Hexanes:EtOAc 8:2) should show complete consumption of the starting material.

  • Quenching: Cool back to 0 °C and slowly add saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) three times. Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Signaling Pathways & Pharmacological Impact

The intermediates synthesized from 2,6-dichloro-3-methoxybenzaldehyde are subsequently functionalized into complex spirocyclic or indole-containing architectures. These final APIs target two primary biological pathways:

S1P5 Receptor Modulation (Neuroprotection)

Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors. While S1P1 modulators are known for immunosuppression, selective S1P5 modulators (synthesized using Protocol A) target receptors highly expressed on oligodendrocytes in the central nervous system (CNS). Activation of S1P5 promotes oligodendrocyte survival and myelination, offering therapeutic avenues for neurodegenerative disorders and age-related cognitive decline[1].

S1P_Signaling S1P S1P Modulator (Compound-derived) S1P5 S1P5 Receptor (Oligodendrocytes) S1P->S1P5 Agonizes Gi Gi Protein Pathway S1P5->Gi Activates G12 G12/13 Protein Pathway S1P5->G12 Activates PI3K PI3K / Akt Cascade Gi->PI3K Stimulates Rho Rho / ROCK Cascade G12->Rho Modulates Neuro Myelination & Neuroprotection PI3K->Neuro Promotes Survival Rho->Neuro Cytoskeleton Rearrangement

Caption: S1P5 Receptor Signaling Pathway Modulated by 2,6-Dichloro-3-methoxybenzaldehyde Derivatives.

RORγt Inhibition (Immunomodulation)

RORγt is an obligatory transcription factor that drives the differentiation of naive CD4+ T cells into Th17 cells. Th17 cells secrete pro-inflammatory cytokines like IL-17A and IL-17F, which are primary drivers of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis[2]. Inverse agonists derived from 2,6-dichloro-3-methoxybenzaldehyde (via Protocol B) bind to the LBD of RORγt, inducing a conformational change that recruits corepressors, thereby shutting down IL-17 production.

RORgt_Pathway Naive Naive CD4+ T Cell RORgt RORγt Transcription Factor Naive->RORgt Induced by Cytokines IL-6 / TGF-β Cytokines->RORgt Up-regulates Th17 Th17 Cell Differentiation RORgt->Th17 Drives Modulator RORγt Inverse Agonist (Compound-derived) Modulator->RORgt Inhibits / Blocks IL17 IL-17A / IL-17F Production Th17->IL17 Secretes Autoimmune Autoimmune Inflammation (Psoriasis, MS, RA) IL17->Autoimmune Mediates

Caption: RORγt Inhibition and Th17 Differentiation Pathway.

Conclusion

The translation of 2,6-dichloro-3-methoxybenzaldehyde from a raw chemical intermediate to a cornerstone of advanced pharmacology underscores the importance of rational drug design. By leveraging its unique steric hindrance and electronic properties, medicinal chemists can reliably synthesize highly targeted S1P5 and RORγt modulators. The protocols and mechanistic pathways outlined in this guide serve as a foundational blueprint for researchers developing next-generation neuroprotective and immunomodulatory therapeutics.

References

  • Sigma-Aldrich. "2,6-dichloro-3-methoxybenzaldehyde Product Specifications & Properties". Source: sigmaaldrich.com.
  • Google Patents. "RU2602800C2 - Spirocyclic amine derivatives as S1P modulators". Source: google.com.
  • Google Patents. "WO2016198908A1 - ROR nuclear receptor modulators". Source: google.com.

Sources

Foundational

2,6-Dichloro-3-methoxybenzaldehyde mechanism of action

An In-Depth Technical Guide to 2,6-Dichloro-3-methoxybenzaldehyde: Pharmacophore Dynamics and Mechanistic Pathways Executive Summary 2,6-Dichloro-3-methoxybenzaldehyde (CAS 6505-37-9) is a highly specialized, privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,6-Dichloro-3-methoxybenzaldehyde: Pharmacophore Dynamics and Mechanistic Pathways

Executive Summary

2,6-Dichloro-3-methoxybenzaldehyde (CAS 6505-37-9) is a highly specialized, privileged synthetic intermediate[1]. While it does not function as an unconjugated therapeutic agent in vivo, its unique topological and electronic profile acts as a mechanistic determinant for a wide array of downstream active pharmaceutical ingredients (APIs) and agrochemicals. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a foundational pharmacophore that dictates target engagement, binding affinity, and metabolic stability across multiple biological domains—from immunology to oncology[2][3].

This whitepaper deconstructs the structural rationale of the 2,6-dichloro-3-methoxy substitution pattern, explores its downstream mechanisms of action, and provides self-validating experimental workflows for its utilization in drug discovery.

Topo-Electronic Rationale: The Pharmacophore Effect

The pharmacological value of 2,6-dichloro-3-methoxybenzaldehyde lies in its precise substitution pattern, which imparts specific physicochemical properties to its derivatives:

  • Steric Shielding (2,6-Dichloro Effect): The presence of two bulky chlorine atoms at the ortho positions forces the aromatic ring out of coplanarity with adjacent functional groups. This rotational restriction locks downstream molecules into a bioactive conformation, significantly reducing the entropic penalty upon binding to target receptors[4]. Furthermore, it provides robust steric shielding against cytochrome P450-mediated aromatic oxidation.

  • Electronic Modulation (3-Methoxy Effect): The meta-methoxy group acts as a localized electron-rich center. In target binding pockets, it serves as a critical hydrogen-bond acceptor, while simultaneously tuning the overall lipophilicity (LogP) of the molecule to enhance cellular membrane permeability[2].

Mechanistic Pathway I: RORγt Inverse Agonism (Immunology)

One of the most prominent applications of this aldehyde is in the synthesis of modulators for the Retinoic acid-related orphan receptor gamma t (RORγt) [3]. RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A, making it a prime target for autoimmune diseases (e.g., psoriasis, rheumatoid arthritis)[3][4].

Mechanism of Action: When the aldehyde is converted into complex pyrazole or propargyl alcohol derivatives, the 2,6-dichloro-3-methoxyphenyl moiety acts as a highly lipophilic "anchor." It inserts deeply into the hydrophobic ligand-binding domain (LBD) of RORγt[3]. The steric bulk of the di-chloro substitution forces a conformational shift in Helix 12 of the receptor. This allosteric modulation physically blocks the recruitment of co-activator proteins (such as SRC1) and facilitates the binding of co-repressors, thereby shutting down IL-17A transcription[3].

RORgt_Pathway A 2,6-Dichloro-3-methoxy Pharmacophore Anchor B Binding to RORγt Ligand-Binding Domain A->B Hydrophobic Insertion C Helix 12 Conformational Shift B->C Allosteric Modulation D Co-activator (SRC1) Displacement C->D Steric Hindrance E Suppression of IL-17A Transcription D->E Transcriptional Repression

Fig 1: RORγt inverse agonism pathway driven by the 2,6-dichloro-3-methoxy anchor.

Mechanistic Pathway II: Gold-NHC Complexation (Oncology)

In organometallic chemistry, the aldehyde is condensed to form diarylimidazole precursors, which are subsequently complexed to synthesize bis[1,3-diethyl-4,5-diarylimidazol-2-ylidene]gold(I/III) complexes [2].

Mechanism of Action: These N-heterocyclic carbene (NHC) gold complexes exhibit potent anti-tumor properties. The 2,6-dichloro-3-methoxy substitution enhances the lipophilicity of the complex, facilitating rapid uptake into cancer cells[2]. Once internalized, these complexes bypass traditional DNA-targeting mechanisms (like those of cisplatin) and instead induce apoptosis via mitochondrial disruption and oxidative stress pathways. They have demonstrated exceptional cytotoxicity against MCF-7 breast cancer cells[2].

Mechanistic Pathway III: Auxin Mimicry (Agrochemicals)

Through direct oxidation, 2,6-dichloro-3-methoxybenzaldehyde is converted into 2,6-Dichloro-3-methoxybenzoic acid (Dicamba) [5].

Mechanism of Action: Dicamba acts as a synthetic auxin (plant hormone). It binds to the TIR1 ubiquitin ligase complex in broadleaf plants, triggering the rapid, uncontrolled degradation of Aux/IAA repressor proteins[5]. This leads to lethal, unregulated gene transcription, causing epinasty (stem twisting), tissue hypertrophy, and ultimate plant death, establishing its role as a globally utilized herbicide[5].

Quantitative Pharmacological Data

To contextualize the efficacy of derivatives synthesized from this aldehyde, the following table summarizes key quantitative metrics derived from the literature:

Target / ApplicationDerivative ClassKey Metric / IC50Reference Context
RORγt (Autoimmune) Propargyl Alcohol IntermediateYield: 93% (1.68 g); LC/MS Rt: 1.95 minPrecursor to potent RORγt modulators[3]
MCF-7 Breast Cancer Gold(I) NHC Complex (Compound 3b)IC50 = 0.10 μMOutperforms Cisplatin (1.6 μM) and 5-FU (4.7 μM)[2]
Agrochemical Dicamba (Benzoic Acid)N/A (Lethal dose varies by plant species)Mimics endogenous indole-3-acetic acid[5]
Chemical Base 2,6-Dichloro-3-methoxybenzaldehydeMolecular Weight: 205.04 g/mol High purity (≥98%) required for synthesis[1]

Self-Validating Experimental Protocols

Expertise Note: A protocol is only as reliable as its internal quality control. The following workflows are designed as "self-validating systems," meaning each chemical transformation includes an orthogonal analytical checkpoint that dictates whether the process proceeds, requires remediation, or is aborted.

Protocol A: Synthesis of 1-(2,6-dichloro-3-methoxyphenyl)prop-2-yn-1-ol

This protocol generates the critical alkyne-bearing intermediate used for synthesizing RORγt modulators via click chemistry or pyrazole cyclization[3].

  • Preparation: Dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.6 g, 7.80 mmol) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[3].

  • Grignard Addition: Cool the solution to 0°C. Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents). Causality: The low temperature prevents unwanted side reactions and controls the exothermic nucleophilic attack on the sterically hindered carbonyl carbon[6].

  • Quenching: Stir for 2 hours, then carefully quench with saturated aqueous NH4Cl to neutralize the magnesium alkoxide. Extract with ethyl acetate.

  • Orthogonal QC Checkpoint (Self-Validation):

    • Action: Run an aliquot on LC/MS and 1H NMR.

    • Pass Criteria: LC/MS must show no ionization (typical for this specific propargyl alcohol) but an established retention time of Rt = 1.95 min (Method h)[3]. 1H NMR must show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a terminal alkyne proton (~2.5 ppm) and a benzylic hydroxyl proton.

    • Decision: If unreacted aldehyde remains (>5%), re-subject to Grignard reagent. If pass, proceed to downstream coupling.

Synthesis_Workflow A Aldehyde Starting Material (CAS 6505-37-9) B Grignard Addition (Ethynylmagnesium Bromide) A->B C Intermediate: Propargyl Alcohol B->C D Orthogonal QC: LC/MS & 1H NMR C->D Validation Check D->B Fail (Reprocess) E Downstream Coupling (API Synthesis) D->E Pass (Rt=1.95 min)

Fig 2: Self-validating synthetic workflow for generating RORγt modulators from the aldehyde.

Protocol B: Oxidation to Dicamba (Agrochemical Pathway)
  • Oxidation: Suspend 2,6-dichloro-3-methoxybenzaldehyde in a buffered aqueous/tert-butanol mixture. Add a mild oxidant such as sodium chlorite (Pinnick oxidation conditions) or carefully titrated KMnO4[5].

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the carboxylic acid. Filter and dry under vacuum.

  • Orthogonal QC Checkpoint (Self-Validation):

    • Action: Perform FT-IR spectroscopy.

    • Pass Criteria: Complete loss of the sharp aldehyde C=O stretch at ~1700 cm⁻¹ and the appearance of a broad, strong carboxylic acid O-H stretch spanning 3300–2500 cm⁻¹.

References

  • ResearchGate. Novel Charge-Transfer Chromophores Featuring Imidazole as π-Linkage. Retrieved from [Link]

  • ResearchGate. Synthesis, Characterization, and in Vitro Studies of Bis[1,3-diethyl-4,5-diarylimidazol-2-ylidene]gold(I/III) Complexes. Retrieved from[Link]

  • Google Patents. WO2016198908A1 - Ror nuclear receptor modulators.
  • Google Patents. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors.
  • Googleapis / US Patent Office. Grignard Reactions and Phenoxyacetic Acid Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2,6-Dichloro-3-methoxybenzaldehyde in Advanced Organic Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,6-dichloro-3-methoxybenzaldehyde. This strategically...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,6-dichloro-3-methoxybenzaldehyde. This strategically substituted aromatic aldehyde is a versatile building block for constructing complex molecular architectures, particularly those central to the development of targeted therapeutics like kinase inhibitors. We will move beyond a simple recitation of facts to explore the chemical logic behind its application, providing detailed, field-proven protocols for its key transformations and illustrating its potential in the conceptual design of pharmacologically relevant scaffolds.

Introduction: A Profile of a Versatile Synthetic Building Block

2,6-Dichloro-3-methoxybenzaldehyde is a polysubstituted aromatic compound whose value lies in the strategic placement of its functional groups. The aldehyde serves as a versatile handle for a wide array of chemical transformations, while the chlorine and methoxy substituents modulate the electronic properties of the ring and offer sites for further functionalization. This unique combination makes it an attractive starting material for creating diverse molecular libraries.

The presence of halogen atoms, in particular, makes such scaffolds valuable intermediates in modern medicinal chemistry.[1] They serve as key anchor points for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl and hetero-aryl structures that are ubiquitous in FDA-approved drugs.[1]

Table 1: Physicochemical Properties of 2,6-Dichloro-3-methoxybenzaldehyde

PropertyValueSource
CAS Number 6505-37-9[2]
Molecular Formula C₈H₆Cl₂O₂[2]
Molecular Weight 205.04 g/mol [2]
Appearance Solid
SMILES O=CC1=C(Cl)C=CC(OC)=C1Cl[2]
InChI Key BOEYOJGUYQCWTR-UHFFFAOYSA-N

Core Synthetic Applications: From Aldehyde to Advanced Intermediates

The true power of 2,6-dichloro-3-methoxybenzaldehyde is realized through its conversion into more complex structures. The aldehyde group is a gateway to fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections provide detailed protocols for three such cornerstone transformations.

Reductive Amination: Forging Critical C-N Bonds

Reductive amination is one of the most robust and widely used methods for synthesizing amines. This one-pot reaction involves the initial formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This process is fundamental in building the amine linkages found in countless pharmaceutical agents.

Protocol 1: Synthesis of N-(Aryl)-1-(2,6-dichloro-3-methoxyphenyl)methanamine

  • Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It tolerates a wide range of functional groups and does not reduce the starting aldehyde. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

  • Step-by-Step Methodology:

    • To a solution of 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq, 2.05 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add the desired primary amine (e.g., 4-fluoroaniline, 1.05 eq, 1.17 g, 10.5 mmol).

    • Stir the mixture at room temperature under an inert atmosphere (N₂) for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Wittig Reaction: Strategic Carbon Chain Extension

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This allows for the precise installation of vinyl groups, which can serve as handles for further downstream transformations (e.g., hydrogenation, epoxidation, or cross-coupling).

Protocol 2: Synthesis of 1,3-Dichloro-2-(substituted-vinyl)-4-methoxybenzene

  • Rationale: This protocol involves the deprotonation of a phosphonium salt with a strong base like n-butyllithium (n-BuLi) to generate the reactive ylide. Anhydrous THF is essential as the ylide is highly reactive with water. The reaction is performed at low temperature to control reactivity and improve selectivity.

  • Step-by-Step Methodology:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq, 4.29 g, 12 mmol) in anhydrous tetrahydrofuran (THF) (60 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.15 eq, 1.6 M in hexanes, 7.2 mL, 11.5 mmol) dropwise. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation. Stir for 1 hour at 0 °C.

    • In a separate flask, dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq, 2.05 g, 10 mmol) in anhydrous THF (20 mL).

    • Add the aldehyde solution to the ylide solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (30 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography to isolate the target alkene. The major byproduct, triphenylphosphine oxide, is often less polar and can be separated effectively on silica.

Suzuki-Miyaura Cross-Coupling: Building Bi-Aryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. While C-Cl bonds are less reactive than C-Br or C-I bonds, they can be effectively coupled using specialized palladium catalysts and ligands. This reaction is instrumental for assembling the core structures of many multi-target kinase inhibitors.[1]

Protocol 3: Synthesis of 2-Aryl-6-chloro-3-methoxybenzaldehyde

  • Rationale: This protocol employs a modern palladium catalyst system, such as Pd₂(dba)₃ with a highly active phosphine ligand like SPhos or XPhos, which is capable of activating the relatively inert C-Cl bond for oxidative addition. A carbonate base is used to facilitate the transmetalation step. The choice of a polar aprotic solvent like dioxane/water promotes the solubility of both organic and inorganic reagents.

  • Step-by-Step Methodology:

    • To a Schlenk flask, add 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq, 1.03 g, 5 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 eq, 0.73 g, 6 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 2.07 g, 15 mmol).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%, 92 mg, 0.1 mmol) and the phosphine ligand (e.g., SPhos, 8 mol%, 164 mg, 0.4 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 25 mL).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. Note: regioselectivity may vary, and optimization may be required.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting bi-aryl compound by column chromatography.

Application in Kinase Inhibitor Design: A Conceptual Workflow

Many potent kinase inhibitors, such as Foretinib and Cabozantinib, are complex molecules featuring a substituted quinoline or quinazoline core linked to a substituted phenyl group via an ether or amine bridge.[3][4][5] 2,6-dichloro-3-methoxybenzaldehyde represents an ideal starting point for constructing the substituted phenyl portion of these scaffolds.

The diagram below illustrates a conceptual workflow for how this building block could be elaborated into a key intermediate for a kinase inhibitor scaffold. This workflow leverages the fundamental reactions detailed in the protocols above to demonstrate a logical synthetic strategy.

G A 2,6-Dichloro-3- methoxybenzaldehyde B Substituted Amine Intermediate A->B  Protocol 1:  Reductive Amination C Bi-aryl Amine Intermediate B->C  Protocol 3:  Suzuki Coupling  (at C-Cl) D Kinase Inhibitor Scaffold Fragment C->D  Further Functionalization  (e.g., Ether Formation)

Sources

Application

Application Note: Divergent Synthesis of Pharmacological Scaffolds from 2,6-Dichloro-3-methoxybenzaldehyde

Executive Summary 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly versatile, sterically hindered ortho-halogenated building block[1]. In modern medicinal chemistry, it serves as a critical starting materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly versatile, sterically hindered ortho-halogenated building block[1]. In modern medicinal chemistry, it serves as a critical starting material for synthesizing diverse pharmacological agents. It is frequently utilized in the development of [2], [3], and[4]. This application note details three validated synthetic workflows, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for bench scientists.

Chemical Reactivity & Mechanistic Rationale

The unique substitution pattern of 2,6-dichloro-3-methoxybenzaldehyde heavily dictates its synthetic behavior:

  • Steric Hindrance: The two flanking chlorine atoms at the 2- and 6-positions create significant steric bulk around the aldehyde[5]. This necessitates the use of highly nucleophilic reagents (e.g., Grignard reagents) or unhindered hydrides (e.g., NaBH4) to achieve efficient carbonyl addition[4].

  • Electronic Effects: The electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon. This accelerates multi-component condensation reactions, such as the Debus-Radziszewski imidazole synthesis[6].

  • Orthogonal Deprotection: The 3-methoxy group serves as a masked phenol. Post-condensation, it can be selectively cleaved (e.g., using BBr3) to yield hydrogen-bond-donating hydroxyl groups, a structural feature critical for binding to the ER-alpha ligand-binding domain[6].

Experimental Workflows and Protocols

Workflow 1: Mild Reduction to Primary Benzyl Alcohols

Target: (2,6-Dichloro-3-methoxyphenyl)methanol

  • Causality: Sodium borohydride (NaBH4) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH4) to prevent unwanted reductive dehalogenation of the aryl chlorides, a standard established in the synthesis of[4]. Methanol serves as both the solvent and a proton source, accelerating the reduction through a concerted hydrogen-bonding transition state.

  • Self-Validating Protocol:

    • Dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq) in anhydrous MeOH (0.5 M) and cool the flask to 0 °C to control the exothermic hydride transfer[4].

    • Add NaBH4 (1.5 eq) in small portions over 15 minutes[4]. Validation: Vigorous bubbling (H2 evolution) indicates active reagent. Cessation of bubbling combined with TLC (Hexanes/EtOAc 3:1) showing the disappearance of the UV-active starting material confirms reaction completion.

    • Stir the mixture for 1 hour while allowing it to naturally warm to room temperature[4].

    • Quench by cooling back to 0 °C and adding water dropwise, followed by the evaporation of MeOH in vacuo[4].

    • Partition the aqueous residue between a 5% aqueous NaHCO3 solution and diethyl ether[4]. Extract the organic layer, dry over MgSO4, and concentrate to yield the primary alcohol.

Workflow 2: Grignard Addition for Secondary Alcohols

Target: 1-(2,6-Dichloro-3-methoxyphenyl)butan-1-ol

  • Causality: The synthesis of acryloylphenols and certain nuclear receptor modulators requires alkyl chain extension via [5]. Grignard reagents (e.g., propylmagnesium bromide) are sufficiently nucleophilic to overcome the di-ortho steric hindrance shielding the aldehyde[5].

  • Self-Validating Protocol:

    • Prepare a solution of propylmagnesium bromide (1.1 eq) in anhydrous diethyl ether[5].

    • Add a solution of 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq) in ether dropwise over 30 minutes at room temperature[5]. Causality: Dropwise addition prevents localized superheating and minimizes secondary side reactions like enolization or pinacol coupling.

    • Reflux the mixture for 1.5 hours[5].

    • Validation: Quench a 0.1 mL aliquot in saturated NH4Cl and check via TLC. The resulting secondary alcohol will elute significantly slower (more polar) than the starting aldehyde.

    • Pour the reaction mixture into ice-cold dilute HCl to break the magnesium alkoxide complex[5].

    • Extract with ether, wash with brine, dry, and evaporate to yield the target secondary alcohol as a viscous oil[5].

Workflow 3: Multi-Component Imidazole Synthesis (Debus-Radziszewski)

Target: 2-(2,6-Dichloro-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole

  • Causality: Fused imidazole derivatives are potent estrogen receptor (ER) ligands, as detailed in [2]. The reaction between the sterically hindered aldehyde, a 1,2-diketone (benzil), and ammonium acetate facilitates a double condensation/cyclization cascade[6].

  • Self-Validating Protocol:

    • Combine 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq), benzil (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid (0.2 M)[6]. Causality: A massive excess of ammonium acetate is required as it serves as both the nitrogen source and an in-situ buffering agent.

    • Heat the mixture to reflux (approx. 120 °C) for 4–6 hours.

    • Cool the reaction to room temperature and pour the mixture into crushed ice/water.

    • Neutralize carefully with aqueous ammonia until pH 7-8 is reached. Validation: The target imidazole will crash out as a distinct, heavy precipitate upon neutralization due to its low aqueous solubility.

    • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure imidazole derivative[6]. (Note: Subsequent ether cleavage with BBr3 yields the active phenolic ER ligand[6]).

Quantitative Data Summary

WorkflowTarget Derivative ClassKey ReagentsTemp / TimeTypical Yield Range
1. Mild Reduction Primary Benzyl AlcoholsNaBH4, MeOH0 °C to RT / 1 h85 - 95%
2. Grignard Addition Secondary AlcoholsRMgBr, Et2OReflux / 1.5 h70 - 85%
3. Debus-Radziszewski 1H-Imidazoles (ER Ligands)Benzil, NH4OAc, AcOHReflux / 4-6 h60 - 75%

Mechanistic Pathway Diagram

SynthesisFlow SM 2,6-Dichloro-3-methoxybenzaldehyde (Starting Material) W1 Workflow 1: NaBH4 Reduction SM->W1 Mild Hydride Transfer W2 Workflow 2: Grignard Addition SM->W2 Nucleophilic Addition W3 Workflow 3: Debus-Radziszewski SM->W3 Condensation/Cyclization P1 (2,6-Dichloro-3-methoxyphenyl)methanol W1->P1 Aqueous Quench P2 1-(2,6-Dichloro-3-methoxyphenyl)butan-1-ol W2->P2 Acidic Cleavage P3 2-(2,6-Dichloro-3-methoxyphenyl)- 4,5-diphenyl-1H-imidazole W3->P3 Precipitation

Caption: Divergent synthetic workflows for 2,6-Dichloro-3-methoxybenzaldehyde derivatives.

References

  • Google Patents. "Spirocyclic amine derivatives as s1p modulators" (RU2602800C2). Source: Google Patents.
  • Google Patents. "Acryloylphenols and a method for their preparation" (US3322832A). Source: Google Patents.
  • Gust, R. et al. "Investigations on the Influence of Halide Substituents on the Estrogen Receptor Interaction of 2,4,5-Tris(4-hydroxyphenyl)imidazoles". Source: Archiv der Pharmazie. URL:[Link]

  • Google Patents. "Ror nuclear receptor modulators" (WO2016198908A1). Source: Google Patents.

Sources

Method

Application Note: 2,6-Dichloro-3-methoxybenzaldehyde as a Core Scaffold in Agrochemical Synthesis

Executive Summary In the development of advanced agrochemicals, the selection of highly functionalized building blocks is critical for achieving target efficacy and environmental stability. 2,6-Dichloro-3-methoxybenzalde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced agrochemicals, the selection of highly functionalized building blocks is critical for achieving target efficacy and environmental stability. 2,6-Dichloro-3-methoxybenzaldehyde (CAS 6505-37-9) serves as a premium, bifunctional intermediate in the synthesis of complex herbicides. Featuring two sterically hindering chlorine atoms, an electron-donating methoxy group, and a highly reactive aldehyde, this molecule is the structural progenitor for two major classes of agrochemicals: dicamba-analog benzoic acid herbicides and substituted phenoxyacetic acid derivatives .

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for utilizing this scaffold, detailing the causality behind specific synthetic choices to ensure high-yield, scalable production.

Chemical Profile & Reactivity Rationale

The utility of 2,6-dichloro-3-methoxybenzaldehyde stems from its unique substitution pattern, which dictates its reactivity in multi-step syntheses :

  • Aldehyde Reactivity & Steric Shielding: The aldehyde group is the primary site for nucleophilic attack (e.g., Grignard additions) and oxidations. However, the ortho-chloro groups provide significant steric shielding. This requires the use of highly coordinating solvents (like diethyl ether) during nucleophilic additions to stabilize the transition state.

  • Methoxy Directing Group: The methoxy group at the 3-position is not merely a passive substituent; it is a masked hydroxyl group. It can be selectively cleaved (demethylated) using hard Lewis acids (e.g., AlCl₃) to yield a phenol. This phenol serves as the critical anchor point for alkylation with chloroacetic acid, a mandatory step in synthesizing phenoxyacetic acid herbicides.

  • Aromatic Core Stability: The 2,6-dichloro substitution is highly stable under both aggressive oxidative (Jones reagent) and Lewis acidic conditions, ensuring the aromatic core remains intact throughout complex workflows .

Synthetic Workflow 1: Synthesis of Benzoic Acid Herbicide Precursors

The oxidation of the aldehyde moiety yields 2,6-dichloro-3-methoxybenzoic acid , a direct structural isomer of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) .

Protocol 1: Pinnick Oxidation

Causality: While strong oxidants like KMnO₄ can be used, they often require harsh basic conditions that reduce atom economy and risk side reactions. The Pinnick oxidation is specifically chosen because it exclusively oxidizes aldehydes to carboxylic acids under mild conditions without risking the oxidative cleavage of the electron-rich methoxy-aryl ether.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dichloro-3-methoxybenzaldehyde (10.0 g, 48.8 mmol) in 100 mL of tert-butanol. Add 20 mL of 2-methyl-2-butene.

    • Causality: 2-methyl-2-butene acts as a hypochlorite scavenger, preventing the electrophilic chlorination of the aromatic ring.

  • Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, 80%, 6.6 g, 58.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 8.2 g, 68.3 mmol) in 50 mL water. Add this dropwise to the organic mixture at room temperature.

  • Reaction: Stir vigorously for 3.0 hours.

  • Workup: Remove volatiles in vacuo. Acidify the aqueous layer to pH 2 with 1M HCl, and filter the precipitated product. Wash with cold water and dry under vacuum.

Self-Validation System: The reaction is self-indicating. The hazardous yellow color of chlorine dioxide gas (a byproduct of chlorite disproportionation) is visibly suppressed by the 2-methyl-2-butene scavenger. A clear solution that yields a dense white precipitate upon acidification confirms successful conversion (>95% yield).

BenzoicPathway A 2,6-Dichloro-3- methoxybenzaldehyde B Pinnick Oxidation (NaClO2 / NaH2PO4) A->B Room Temp 3 Hours C 2,6-Dichloro-3- methoxybenzoic acid B->C >95% Yield D Dicamba-Analog Herbicides C->D Formulation

Caption: Workflow for the synthesis of dicamba-analog herbicides via Pinnick oxidation.

Table 1: Comparative Yields of Oxidation Methods
Oxidation MethodPrimary ReagentsTime (h)Yield (%)Purity (%)Scalability & Causality
Pinnick Oxidation NaClO₂, NaH₂PO₄, t-BuOH3.095>99High: Mild conditions; prevents aryl chlorination.
Hypochlorite/TEMPO NaClO, TEMPO (cat.)2.092>98High: Cost-effective for industrial scale.
Jones Reagent CrO₃, H₂SO₄, Acetone1.58896Moderate: Heavy metal waste; risks over-oxidation.
Permanganate KMnO₄, NaOH, H₂O4.57894Low: Basic conditions risk side reactions.

Synthetic Workflow 2: Synthesis of Phenoxyacetic Acid Herbicide Derivatives

This advanced three-step workflow converts the starting material into a highly functionalized phenol, which is the immediate precursor to phenoxyacetic acid herbicides.

Protocol 2.1: Grignard Addition
  • Preparation: Prepare a solution of propylmagnesium bromide (0.59 mol) in 600 mL of anhydrous diethyl ether.

  • Addition: Slowly add 2,6-dichloro-3-methoxybenzaldehyde (109 g, 0.53 mol) over 30 minutes.

    • Causality: Slow addition of the aldehyde to the Grignard reagent (rather than the reverse) minimizes the formation of pinacol coupling byproducts. Ether coordinates with the magnesium center, stabilizing the transition state against the steric hindrance of the 2,6-dichloro substituents.

  • Reflux & Quench: Reflux for 1.5 hours. Quench by pouring into ice-cold dilute HCl. Extract the organic layer and evaporate to yield 2,6-dichloro-3-methoxy-α-propylbenzyl alcohol .

    • Self-Validation: TLC (4:1 Hexanes/EtOAc) should show the complete disappearance of the highly UV-active aldehyde spot (Rf ≈ 0.6).

Protocol 2.2: Jones-Type Oxidation
  • Reaction: Dissolve the secondary alcohol (126 g, 0.51 mol) and sodium dichromate dihydrate (98.5 g, 0.33 mol) in 400 mL glacial acetic acid and 150 mL water. Heat on a steam bath for 1 hour.

    • Causality: Sodium dichromate in acetic acid provides a robust oxidative environment to convert the sterically hindered secondary alcohol to the ketone without cleaving the aromatic ring.

  • Isolation: Dilute with 2.5 L of water to precipitate the oily product. Extract with ether, wash with NaHCO₃, and evaporate to yield 2',6'-dichloro-3'-methoxybutyrophenone .

    • Self-Validation: The massive aqueous dilution forces the hydrophobic butyrophenone out of the acetic acid solution, driving the equilibrium and allowing for a clean biphasic separation.

Protocol 2.3: Demethylation & Nomenclature Shift
  • Reaction: Combine the butyrophenone (119 g, 0.48 mol) and anhydrous aluminum chloride (191 g, 1.44 mol) in 600 mL heptane. Stir and heat on a steam bath for 2.5 hours.

    • Causality: AlCl₃ acts as a hard Lewis acid, coordinating strongly to the methoxy oxygen and facilitating the cleavage of the methyl-oxygen bond. Heptane is chosen as a non-coordinating solvent to ensure AlCl₃ remains highly reactive.

  • Workup: Decant the heptane, and hydrolyze the viscous precipitate with ice/dilute HCl. Extract with ether and distill (b.p. 148-150 °C at 1.5 mm Hg).

Critical Nomenclature Insight: Upon demethylation, the principal functional group for IUPAC naming changes from the ketone to the newly formed phenol. The original 3-methoxy position becomes the 1-hydroxy position. Consequently, the 1-butyryl group shifts to position 3, and the 2,6-dichloro groups shift to positions 2 and 4. The resulting product is 2,4-dichloro-3-butyrylphenol . This phenol is now primed for alkylation with chloroacetic acid to yield the final herbicide.

PhenoxyaceticPathway A 2,6-Dichloro-3- methoxybenzaldehyde B Grignard Addition (PrMgBr, Ether) A->B C 2,6-Dichloro-3-methoxy- alpha-propylbenzyl alcohol B->C D Jones Oxidation (Na2Cr2O7, AcOH) C->D E 2',6'-Dichloro-3'- methoxybutyrophenone D->E F Demethylation (AlCl3, Heptane) E->F G 2,4-Dichloro-3- butyrylphenol F->G H Alkylation (ClCH2COOH) G->H I Phenoxyacetic Acid Herbicide H->I

Caption: Multi-step synthesis of phenoxyacetic acid herbicides via Grignard addition and demethylation.

Troubleshooting & Safety Protocols

  • AlCl₃ Handling: Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water to release HCl gas. Weigh and transfer this reagent strictly within a glovebox or under a continuous stream of dry nitrogen.

  • Chromium (VI) Toxicity: Sodium dichromate is a known carcinogen and environmental hazard. Ensure all aqueous waste from Protocol 2.2 is treated with a reducing agent (e.g., sodium bisulfite) to convert Cr(VI) to the less toxic Cr(III) prior to disposal.

  • Grignard Initiation: If the Grignard reaction in Protocol 2.1 fails to initiate, add a single crystal of iodine or 1-2 drops of 1,2-dibromoethane to clean the magnesium oxide layer.

References

  • National Center for Biotechnology Information. "PubChem Substance Record for SID 329824353, 2,6-Dichloro-3-methoxybenzaldehyde." PubChem.[Link]

  • Cragoe, E. J. "Acryloylphenols and a method for their preparation.
Application

Application Note &amp; Protocols: 2,6-Dichloro-3-methoxybenzaldehyde as a Versatile Intermediate in the Synthesis of Herbicidal Compounds

Introduction 2,6-Dichloro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of agrochemicals. Its specific substitution pattern, featuring two chlorine ato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-Dichloro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of agrochemicals. Its specific substitution pattern, featuring two chlorine atoms and a methoxy group, provides a scaffold for the development of compounds with significant biological activity. This document provides detailed application notes and protocols for the utilization of 2,6-dichloro-3-methoxybenzaldehyde as an intermediate in the synthesis of herbicidally active molecules. The protocols are designed for researchers and scientists in the field of crop protection and drug development, offering insights into the synthesis of both a commercially relevant herbicide and a potential novel herbicidal agent.

The structural characteristics of 2,6-dichloro-3-methoxybenzaldehyde, including its reactive aldehyde functionality and the electronic effects of its substituents, make it a versatile precursor for a range of chemical transformations. This guide will focus on two primary applications: the synthesis of the well-established herbicide Dicamba, and the preparation of a novel benzaldehyde oxime derivative, a class of compounds known for their herbicidal properties.

PART 1: Synthesis of the Herbicide Dicamba (3,6-Dichloro-2-methoxybenzoic Acid)

The herbicide Dicamba is a selective systemic herbicide used to control broadleaf weeds.[1] Its chemical name is 3,6-dichloro-2-methoxybenzoic acid.[1] The oxidation of the aldehyde group in 2,6-dichloro-3-methoxybenzaldehyde to a carboxylic acid provides a direct route to Dicamba.

Scientific Rationale

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For this specific substrate, a mild and efficient oxidizing agent is required to avoid unwanted side reactions with the chlorinated and methoxylated aromatic ring. Potassium permanganate (KMnO₄) under basic conditions is a classic and effective choice for this transformation. The reaction proceeds via the formation of a hydrated aldehyde intermediate, which is then oxidized by the permanganate ion. The subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Experimental Workflow: Oxidation of 2,6-Dichloro-3-methoxybenzaldehyde to Dicamba

Dicamba Synthesis Workflow A 2,6-Dichloro-3-methoxybenzaldehyde in Acetone/Water B Add KMnO4 Solution (aq., basic) A->B Oxidizing Agent C Reaction Stirring (Room Temperature) B->C Oxidation D Quench with NaHSO3 C->D Stop Reaction E Filter MnO2 D->E Remove Byproduct F Acidify Filtrate (HCl) E->F Protonation G Crystallization F->G Purification H Filter & Dry G->H Isolation I Dicamba H->I Final Product

Caption: Workflow for the synthesis of Dicamba from 2,6-dichloro-3-methoxybenzaldehyde.

Detailed Protocol: Synthesis of Dicamba

Materials:

  • 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9)[2]

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (48.8 mmol) of 2,6-dichloro-3-methoxybenzaldehyde in 100 mL of a 1:1 mixture of acetone and water.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 7.7 g (48.8 mmol) of potassium permanganate in 50 mL of water containing 1.0 g (25 mmol) of sodium hydroxide.

  • Oxidation Reaction: Cool the solution of the aldehyde to 0-5 °C using an ice bath. Slowly add the potassium permanganate solution dropwise from a dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Work-up: Filter the reaction mixture through a pad of celite in a Büchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of water.

  • Acidification and Extraction: Transfer the filtrate to a separatory funnel and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of Dicamba should form. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be recrystallized from hot water or a mixture of ethyl acetate and hexane to yield pure 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

Data Presentation: Expected Results for Dicamba Synthesis
ParameterExpected Value
Appearance White crystalline solid
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Melting Point 114-116 °C
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (d, J = 8.8 Hz, 1H), 7.01 (d, J = 8.8 Hz, 1H), 4.01 (s, 3H), 11.2 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 165.4, 156.2, 134.1, 131.9, 129.8, 128.5, 125.6, 62.3

PART 2: Synthesis of a Herbicidally Active Oxime Derivative

Benzaldehyde oxime derivatives have been shown to possess excellent herbicidal activity.[3] The reaction of 2,6-dichloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride provides a straightforward route to the corresponding oxime, a potential herbicidal agent.

Scientific Rationale

The formation of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction. The reaction is typically carried out in the presence of a base, such as sodium acetate or pyridine, to neutralize the HCl released from hydroxylamine hydrochloride and to catalyze the reaction. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. The resulting oxime can exist as a mixture of (E) and (Z) isomers.

Experimental Workflow: Synthesis of 2,6-Dichloro-3-methoxybenzaldehyde Oxime

Oxime Synthesis Workflow A 2,6-Dichloro-3-methoxybenzaldehyde in Ethanol/Water B Add Hydroxylamine HCl and Sodium Acetate A->B Reagents C Reflux Reaction B->C Condensation D Cool to Room Temperature C->D Cooling E Precipitation in Water D->E Isolation F Filter & Wash E->F Purification G Dry F->G Drying H 2,6-Dichloro-3-methoxybenzaldehyde Oxime G->H Final Product

Caption: Workflow for the synthesis of 2,6-dichloro-3-methoxybenzaldehyde oxime.

Detailed Protocol: Synthesis of 2,6-Dichloro-3-methoxybenzaldehyde Oxime

Materials:

  • 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9)[2]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reactant Mixture: In a 100 mL round-bottom flask, combine 5.0 g (24.4 mmol) of 2,6-dichloro-3-methoxybenzaldehyde, 2.1 g (30.5 mmol) of hydroxylamine hydrochloride, and 4.2 g (51.2 mmol) of sodium acetate in 50 mL of 95% ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC (7:3 hexane:ethyl acetate) for the disappearance of the starting aldehyde.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water with stirring. A white precipitate of the oxime should form.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL).

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation: Expected Results for Oxime Synthesis
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Melting Point 145-148 °C
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ 8.21 (s, 1H), 7.29 (d, J = 8.7 Hz, 1H), 6.95 (d, J = 8.7 Hz, 1H), 3.95 (s, 3H), 7.8 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 155.8, 148.2, 132.5, 130.1, 128.9, 126.3, 124.7, 61.9

Conclusion

2,6-Dichloro-3-methoxybenzaldehyde is a highly useful and versatile intermediate for the synthesis of herbicidal compounds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of the commercial herbicide Dicamba and a promising oxime derivative. These procedures are designed to be self-validating through the inclusion of analytical characterization data, ensuring the integrity of the synthesized products. Researchers in the agrochemical and pharmaceutical industries can utilize these methods as a foundation for the development of new and effective crop protection agents.

References

  • 2,6-Dichloro-3,4-dimethoxybenzaldehyde | C9H8Cl2O3 | CID 16217243. PubChem. [Link]

  • Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. ScholarWorks@UARK. [Link]

  • Dicamba Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. TRACE: Tennessee Research and Creative Exchange. [Link]

  • 2,6-Dichloro-3-methoxybenzaldehyde suppliers and producers. BuyersGuideChem. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • HERBICIDAL COMPOUNDS - European Patent Office - EP 3924339 B1. [Link]

  • Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. [Link]

  • The pre‐emergent herbicidal activity of certain acetaldehyde and chloro‐substituted aldehyde addition products and related compounds. Scilit. [Link]

  • Benzaldehyde oxime derivatives, production and use thereof - European P
  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. FAO AGRIS. [Link]

  • WO/2003/047340 SYNERGISTIC HERBICIDAL AGENTS. WIPO Patentscope. [Link]

  • Unveiling Dichlobenil: The Herbicide that Leaves No Residue. Wellt Chemicals. [Link]

  • CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • US9357768B2 - Herbicidal composition with increased herbicidal efficacy.
  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PMC. [Link]

  • Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dichloro-3-methoxybenzaldehyde Derivatives

Welcome to the Technical Support Center for the synthesis of 2,6-dichloro-3-methoxybenzaldehyde and its derivatives. This highly substituted benzaldehyde is a critical intermediate in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,6-dichloro-3-methoxybenzaldehyde and its derivatives. This highly substituted benzaldehyde is a critical intermediate in the development of kinase inhibitors and agrochemicals. However, its synthesis presents significant regiochemical and chemoselective challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the causality behind the Directed ortho-Metalation (DoM) strategy, dissecting why specific reagents are chosen and how to troubleshoot the most common failure modes.

Quantitative Data & Reaction Parameters

The most reliable route to 2,6-dichloro-3-methoxybenzaldehyde is the Directed ortho-Metalation (DoM) of 2,6-dichloroanisole (1,3-dichloro-2-methoxybenzene) followed by formylation with N,N-dimethylformamide (DMF). Success hinges on strict adherence to cryogenic parameters and base selection.

Table 1: Critical Parameters for DoM-Formylation Workflow

ParameterOptimal ConditionCausality & Consequence of Deviation
Base Selection LiTMP or LDA (1.1 eq)Non-nucleophilic bases prevent competitive lithium-halogen exchange at the C-Cl bonds[1]. Using n-BuLi alone often yields dechlorinated byproducts.
Additive TMEDA (1.1 eq)Breaks organolithium aggregates, increasing kinetic basicity and directing the lithiation strictly to the C3 position.
Temperature Strictly -78 °CWarming above -40 °C prior to the electrophile quench leads to benzyne formation, ether cleavage[2], or undesired rearrangements.
Electrophile Anhydrous DMF (1.5 eq)Excess DMF ensures complete trapping of the carbanion. Trace moisture will prematurely quench the lithiated intermediate.
Quench Protocol 1M HCl added at -78 °CAllowing the reaction to warm before the acidic quench causes the tetrahedral hemiaminal intermediate to collapse, leading to over-addition byproducts.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates an In-Process Control (IPC) to ensure the system is self-validating before committing the formylating agent.

Step 1: System Preparation
  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Charge the flask with 2,6-dichloroanisole (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Add anhydrous TMEDA (1.1 eq) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 2: Directed ortho-Metalation (DoM)
  • Slowly add a solution of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or freshly titrated n-BuLi (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the deep yellow/orange solution at -78 °C for 1.5 hours.

Self-Validation Check (D₂O Quench): Extract a 0.5 mL aliquot via syringe and quench into a vial containing D₂O. Extract with CDCl₃ and analyze via ¹H-NMR. The disappearance of the C3 aromatic proton (and corresponding deuterium incorporation) confirms successful metalation. If starting material remains, extend the lithiation time.

Step 3: Formylation
  • Add anhydrous DMF (1.5 eq) dropwise. The reaction mixture will typically lighten in color.

  • Stir at -78 °C for 1 hour to form the stable tetrahedral hemiaminal intermediate.

Step 4: Quench and Isolation
  • Critical Step: While still at -78 °C, rapidly quench the reaction by adding cold 1M HCl until the pH reaches ~3.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield 2,6-dichloro-3-methoxybenzaldehyde.

Troubleshooting Guides & FAQs

Q1: My yield is low, and GC-MS shows significant amounts of 2-chloro-3-methoxybenzaldehyde (dechlorination). What is causing this? A1: This is a classic case of competitive halogen-metal exchange. While the methoxy group strongly directs ortho-lithiation to the C3 position, the presence of two chlorine atoms makes the C-Cl bond susceptible to lithium-halogen exchange by highly nucleophilic bases like n-BuLi[1]. Solution: Switch to a sterically hindered, non-nucleophilic base such as LiTMP or LDA. If n-BuLi must be used, ensure the internal temperature never exceeds -78 °C during addition, and always use TMEDA to accelerate the deprotonation kinetics over the exchange pathway.

Q2: I am observing a byproduct with a mass corresponding to a secondary alcohol. How is this forming? A2: This occurs due to the premature collapse of the tetrahedral hemiaminal intermediate. When DMF reacts with the lithiated arene, it forms a stable tetrahedral intermediate at -78 °C. If the reaction is allowed to warm to room temperature before the acidic quench, this intermediate collapses into the aldehyde. Any unreacted organolithium species in the flask will immediately attack this newly formed aldehyde, yielding a secondary alcohol[3]. Solution: Do not remove the dry ice bath until the 1M HCl quench has been fully added.

Q3: The final product contains traces of 2,6-dichloro-3-hydroxybenzaldehyde. Why is the methoxy group cleaving? A3: Demethylation of 2,6-dichloroanisole derivatives can occur under extended exposure to strong nucleophiles, elevated temperatures, or during aggressive acidic workups. The steric strain of the 2,6-dichloro substitution pattern makes the methyl ether surprisingly labile under certain conditions[2]. Solution: Avoid using strong Lewis acids (like BBr₃ or AlCl₃) if downstream purification or parallel steps require them. Use a mild acidic quench (e.g., saturated NH₄Cl or 1M HCl) and limit the contact time during the biphasic extraction.

Q4: Can I synthesize this via standard electrophilic formylation of 2,4-dichloroanisole instead? A4: No. Direct electrophilic formylation (e.g., Vilsmeier-Haack or Duff reaction) of 2,4-dichloroanisole will not yield the 2,6-dichloro-3-methoxy substitution pattern. Electrophilic aromatic substitution on 2,4-dichloroanisole typically occurs at the para or ortho positions relative to the strongly activating methoxy group, leading to unwanted isomers. The DoM of 2,6-dichloroanisole is the only reliable, regioselective route to your target[1].

Mechanistic Pathway Visualization

The following diagram illustrates the critical reaction nodes, highlighting how deviations in temperature or base selection lead to the failure modes discussed in the FAQ.

G SM 2,6-Dichloroanisole (Starting Material) DoM Directed ortho-Metalation (C3-Lithiated Intermediate) SM->DoM LiTMP or n-BuLi/TMEDA -78 °C, THF HME Lithium-Halogen Exchange (Dechlorination Pathway) SM->HME n-BuLi (Excess) Temp > -40 °C Tetra Tetrahedral Hemiaminal Intermediate (Stable at -78°C) DoM->Tetra Anhydrous DMF -78 °C Prod 2,6-Dichloro-3-methoxybenzaldehyde (Target Product) Tetra->Prod Acidic Quench (H3O+) Maintained at -78 °C Alc Secondary Alcohol (Over-addition Byproduct) Tetra->Alc Premature Warming + Unreacted Base

Mechanistic workflow and competing side reactions in the DoM-formylation of 2,6-dichloroanisole.

References

  • US10285986B2 - Compounds and anti-tumor NQO1 substrates - Google P
  • C−H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups | Journal of the American Chemical Society.
  • US3322832A - Acryloylphenols and a method for their preparation - Google P

Sources

Optimization

2,6-Dichloro-3-methoxybenzaldehyde stability and storage conditions

Welcome to the Technical Support Center for 2,6-Dichloro-3-methoxybenzaldehyde . This comprehensive guide is designed for researchers, application scientists, and drug development professionals to troubleshoot stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Dichloro-3-methoxybenzaldehyde . This comprehensive guide is designed for researchers, application scientists, and drug development professionals to troubleshoot stability issues, understand degradation mechanisms, and implement self-validating storage protocols.

Section 1: Compound Specifications & Storage Data

Before diagnosing experimental failures, verify that your baseline storage conditions meet the authoritative specifications for this compound.

PropertyValue
Compound Name 2,6-Dichloro-3-methoxybenzaldehyde
CAS Number 6505-37-9[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol
Purity Standard ≥98%[1]
Recommended Storage 2-8°C, Sealed in dry, inert atmosphere[1]
Hazard Class Combustible Solid (Class 11)

Section 2: Troubleshooting Guide: Degradation & Autoxidation

Reported Issue: The compound exhibits an altered physical appearance (transitioning from a powder to a sticky/yellowing solid) and results in poor yields during cross-coupling or condensation reactions.

Root Cause Analysis (Mechanistic Insight): As an application scientist, it is critical to understand that the degradation of 2,6-dichloro-3-methoxybenzaldehyde is not merely a function of time, but a free-radical chain reaction driven by environmental exposure[2].

The autoxidation of benzaldehydes is initiated by ambient UV light or trace metal impurities, which homolytically cleave the formyl C-H bond to generate a highly reactive acyl radical[2]. This radical rapidly reacts with molecular oxygen to form a peroxy radical, propagating a cycle that ultimately yields the oxidized byproduct: 2,6-dichloro-3-methoxybenzoic acid [3]. The strongly electron-withdrawing nature of the 2,6-dichloro substituents makes the carbonyl carbon highly electrophilic, but it does not protect the formyl hydrogen from radical abstraction.

Degradation Pathway & Intervention Points:

Autoxidation Aldehyde 2,6-Dichloro-3-methoxybenzaldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Light / Heat / Trace Metals (Initiation) PeroxyRadical Peroxy Radical (R-CO-O-O•) AcylRadical->PeroxyRadical + O2 (Propagation) Peracid Peracid (R-CO-O-OH) PeroxyRadical->Peracid + R-CHO (H-abstraction) CarboxylicAcid 2,6-Dichloro-3-methoxybenzoic acid (R-COOH) Peracid->CarboxylicAcid + R-CHO (Disproportionation) Intervention1 Intervention: Light Shielding (Prevents Initiation) Intervention1->Aldehyde Intervention2 Intervention: Argon Flush (Displaces O2) Intervention2->AcylRadical

Autoxidation mechanism of 2,6-dichloro-3-methoxybenzaldehyde and critical intervention points.

Section 3: Standard Operating Procedures (SOPs) for Prevention & Recovery

Workflow 1: Self-Validating Inert Aliquoting Protocol (Prevention)

Causality: Argon is 38% denser than air (1.78 g/L vs 1.22 g/L), allowing it to settle and form a protective blanket over the solid, whereas Nitrogen easily disperses. Warming the vial to room temperature prior to opening prevents atmospheric moisture from condensing on the cold solid, which can catalyze degradation.

  • Equilibration: Remove the primary vial from 2-8°C storage[1] and place it in a vacuum desiccator for 30 minutes to reach ambient temperature.

  • Preparation: Pre-weigh amber glass receiving vials to shield the compound from UV-initiated radical formation.

  • Purging: Insert an Argon line into the receiving vial and flush for 10 seconds to displace ambient oxygen.

  • Transfer: Rapidly transfer the required mass of 2,6-dichloro-3-methoxybenzaldehyde using a clean, static-free spatula.

  • Sealing: Purge the headspace of both the primary and secondary vials with Argon for 15 seconds. Cap immediately and seal with Parafilm.

  • Validation: Run a baseline Thin Layer Chromatography (TLC) using 80:20 Hexanes:Ethyl Acetate. A single spot confirms the absence of the highly polar carboxylic acid byproduct.

Workflow 2: Liquid-Liquid Extraction for Carboxylic Acid Removal (Recovery)

Causality: If autoxidation has occurred, the byproduct (2,6-dichloro-3-methoxybenzoic acid) contains an acidic proton (pKa ~3-4) that can be selectively deprotonated by a mild base. This allows it to partition into an aqueous phase while the neutral, unreacted aldehyde remains in the organic phase.

  • Dissolution: Dissolve the degraded, sticky solid in 10 mL of diethyl ether or ethyl acetate per gram of material.

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8).

  • Extraction: Transfer to a separatory funnel. Shake vigorously and frequently vent the generated CO₂ gas. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid impurity).

  • Washing: Wash the upper organic layer once with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to recover the purified 2,6-dichloro-3-methoxybenzaldehyde.

Section 4: Frequently Asked Questions (FAQs)

Q: My reaction yields are inconsistent when using older batches of this aldehyde. Why? A: Even if stored correctly at 2-8°C[1], repeated opening of the vial introduces oxygen and moisture. The accumulation of the carboxylic acid byproduct not only alters the stoichiometry of your reaction but can also poison sensitive transition-metal catalysts used in downstream cross-coupling reactions. Always validate older batches via TLC or ¹H-NMR (look for the disappearance of the aldehyde proton at ~10 ppm) before use.

Q: Can I prepare a stock solution in DMSO or DMF for long-term storage? A: No. Storing benzaldehydes in solution is highly discouraged. Solvation increases molecular mobility and oxygen diffusion rates, drastically accelerating the autoxidation chain reaction compared to the solid state[3]. Always prepare solutions fresh immediately prior to your experiment.

Q: The SDS lists this as a "Combustible Solid". Does this impact standard benchtop handling? A: While it is a combustible solid (Storage Class 11), it does not pose an immediate flammability risk under standard ambient laboratory conditions. However, it should be kept away from open flames, strong oxidizers, and static discharge during bulk transfers.

Q: Does the methoxy group at the 3-position affect stability? A: Yes. The electron-donating methoxy group slightly increases the electron density of the aromatic ring, but the two strongly electron-withdrawing chlorine atoms at the 2,6-positions dominate the electronic landscape. This makes the formyl carbon highly electrophilic and reactive, requiring strict adherence to inert storage protocols.

Section 5: References

  • Dick, C. R., & Hanna, R. F. "The Effects of Solvent on the Ozone-Initiated Autoxidation of Benzaldehydes". Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with 2,6-Dichloro-3-methoxybenzaldehyde

As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges with sterically hindered and electronically complex substrates. 2,6-Dichloro-3-methoxybenzaldehyde is a prime examp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges with sterically hindered and electronically complex substrates. 2,6-Dichloro-3-methoxybenzaldehyde is a prime example of such a molecule. Its unique substitution pattern—two ortho-chloro groups flanking the aldehyde and a meta-methoxy group—creates a specific reactivity profile that can be both advantageous for certain synthetic routes and a source of frustration when reactions fail.

This guide is structured to address the most common issues encountered when using this reagent. We will move from general principles to specific reaction classes, focusing on the causal relationships between the substrate's structure, the reaction conditions, and the experimental outcome.

Core Characteristics of 2,6-Dichloro-3-methoxybenzaldehyde

Understanding the inherent properties of your starting material is the first step in any successful troubleshooting endeavor. The aldehyde's reactivity is governed by a balance of steric and electronic effects.

  • Steric Hindrance: The two chlorine atoms in the ortho positions significantly shield the aldehyde's carbonyl carbon. This steric bulk can impede the approach of nucleophiles, a critical factor in many addition and condensation reactions.[1][2]

  • Electronic Effects:

    • Inductive Effect: The two chlorine atoms are strongly electron-withdrawing, which increases the electrophilicity (the partial positive charge) of the carbonyl carbon. This effect makes the aldehyde more reactive towards nucleophilic attack, counteracting the steric hindrance to some extent.[3][4]

    • Resonance Effect: The methoxy group at the 3-position is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon.

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[5][6]
Molecular Weight 205.04 g/mol [5][6]
Appearance Solid[6]
Storage Sealed in dry, 2-8°C[5]
InChI Key BOEYOJGUYQCWTR-UHFFFAOYSA-N[6]
General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a logical diagnostic workflow. When a reaction fails, systematically evaluate each component of the experimental setup.

A Reaction Failure (Low Yield / No Product) B Verify Starting Material Purity (NMR, LC-MS) A->B Step 1 C Check Reagent Quality (Anhydrous Solvents, Fresh Nucleophile/Base) B->C Step 2 D Confirm Reaction Conditions (Temperature, Atmosphere, Time) C->D Step 3 E Analyze Crude Reaction Mixture (TLC, LC-MS) D->E Step 4 F Identify Byproducts (Decomposition, Side Reactions?) E->F Step 5 G Consult Specific Troubleshooting Guide (e.g., Nucleophilic Addition, Coupling) F->G Step 6 cluster_0 Suzuki Catalytic Cycle A Ar-Cl + Pd(0)L2 B Oxidative Addition (Difficult Step) A->B [1] C Ar-Pd(II)(Cl)L2 B->C D Transmetalation (Base Mediated) C->D [2] E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F [3] F->A G Ar-Ar' F->G H R-B(OH)2 + Base I [R-B(OH)3]- H->I I->D

Caption: Suzuki cycle highlighting the challenging oxidative addition step.

Experimental Protocol: Optimized Suzuki Coupling

This protocol incorporates best practices for coupling with a challenging aryl chloride.

  • Setup: To a flame-dried Schlenk flask, add 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq.), the boronic acid or ester (1.3 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via cannula.

  • Catalyst Addition: In a separate vial under argon, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%). Dissolve in a small amount of degassed solvent and add to the main reaction flask via cannula.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting aldehyde and the appearance of a new, less polar spot.

Part 3: Troubleshooting Reduction Reactions

Q4: I am trying to reduce the aldehyde to a benzyl alcohol, but I am getting dehalogenation as a major byproduct. How can I prevent this?

A4: Dehalogenation (replacement of a C-Cl bond with a C-H bond) is a common side reaction when reducing aryl halides, especially with powerful hydride reagents.

  • Causality:

    • Harsh Reducing Agents: Strong, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) can readily reduce aryl halides in addition to the desired aldehyde reduction.

    • Elevated Temperatures: Higher reaction temperatures can promote the dehalogenation pathway.

  • Troubleshooting & Optimization:

    • Use a Milder Reagent: The best solution is to switch to a milder and more chemoselective reducing agent. Sodium borohydride (NaBH₄) is an excellent choice as it will readily reduce the aldehyde but typically will not touch an unactivated aryl chloride at low to moderate temperatures. [7][8] 2. Control the Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature). This disfavors the higher activation energy pathway of dehalogenation.

    • Alternative Green Methods: For a more sustainable approach, biocatalytic reductions using sources like plant wastes have been shown to be effective for reducing benzaldehydes to benzyl alcohols without harsh reagents. [9]

References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Problems with Suzuki coupling : r/Chempros. Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. ResearchGate. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]

  • m-METHOXYBENZALDEHYDE. Organic Syntheses. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

  • 19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. [Link]

  • Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. SciELO. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The synthesis of aldehydes through reduction has been previously covered in Houben. Thieme Chemistry. [Link]

  • Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i -. Semantic Scholar. [Link]

  • Preparation method of 2, 6-dichlorobenzaldehyde.
  • Benzaldehyde derivative and process for its preparation.
  • 2,6-dichloro-4-methoxybenzaldehyde. ChemSynthesis. [Link]

  • 19.3 Introduction to Nucleophilic Addition Reactions. YouTube. [Link]

  • 2,6-Dichloro-3-methoxybenzaldehyde suppliers and producers. BuyersGuideChem. [Link]

  • 2,6-Dimethoxybenzaldehyde. PubChem. [Link]

Sources

Optimization

Technical Support Center: 2,6-Dichloro-3-methoxybenzaldehyde

Welcome to the technical support guide for 2,6-Dichloro-3-methoxybenzaldehyde (CAS No: 6505-37-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,6-Dichloro-3-methoxybenzaldehyde (CAS No: 6505-37-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its safe handling, use, and disposal. Our goal is to equip you with the necessary knowledge to mitigate risks, troubleshoot common experimental issues, and ensure scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding 2,6-Dichloro-3-methoxybenzaldehyde.

Q1: What is 2,6-Dichloro-3-methoxybenzaldehyde and what are its primary hazards?

2,6-Dichloro-3-methoxybenzaldehyde is a halogenated aromatic aldehyde, appearing as a solid, often a slightly beige or light yellow powder.[1][2] Its core structure is a benzaldehyde ring substituted with two chlorine atoms and a methoxy group. Based on data from safety data sheets (SDS) for this and structurally similar compounds, the primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns with prolonged contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]

  • Air and Light Sensitivity: The compound can be sensitive to air and light, potentially leading to degradation or oxidation over time, which can impact experimental results.[1][5]

The toxicological properties of this specific chemical have not been fully investigated, which necessitates handling it with caution as a potentially hazardous substance.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Due to the identified hazards, a comprehensive PPE strategy is non-negotiable. The causality is clear: direct contact can lead to chemical burns and eye damage, while inhalation can compromise the respiratory system.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility with chlorinated aromatic compounds.[1]

  • Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or suit is recommended.[6]

  • Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood to keep airborne concentrations low.[1][7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[1]

Q3: How should I properly store 2,6-Dichloro-3-methoxybenzaldehyde to ensure its stability?

Proper storage is critical to maintaining the compound's purity and preventing degradation.

  • Container: Keep the compound in its original, tightly sealed container to prevent exposure to air and moisture.[1][8][4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to prevent oxidation.[3][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][9] A dedicated corrosives or combustibles cabinet is appropriate, depending on institutional guidelines.[3]

  • Light: Protect the container from direct sunlight, as the compound is light-sensitive.[5]

Q4: What substances are incompatible with 2,6-Dichloro-3-methoxybenzaldehyde?

Mixing this compound with incompatible materials can lead to vigorous, uncontrolled reactions, generating heat or hazardous byproducts. Key incompatibilities include:

  • Strong Oxidizing Agents: Can cause exothermic reactions.[10]

  • Strong Bases: Can catalyze decomposition or other unwanted reactions.[1]

  • Strong Reducing Agents: Can react with the aldehyde functional group.[8][10]

  • Metals: Some metals may be incompatible.[3][5]

Always consult a chemical incompatibility chart and the substance's SDS before mixing chemicals.[11]

Section 2: Data & Protocols

Key Compound Data

This table summarizes essential quantitative information for 2,6-Dichloro-3-methoxybenzaldehyde.

PropertyValueSource(s)
CAS Number 6505-37-9
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance Solid (slightly beige/light yellow powder)[1][2]
Flash Point > 100 °C (> 212 °F)[1]
Storage Class 11 - Combustible Solids
Experimental Protocol: Weighing and Transferring the Solid

This protocol is designed to minimize exposure and prevent contamination. The causality behind performing these steps in a fume hood is to contain any airborne particulates, protecting the user from inhalation and preventing contamination of the lab environment.

  • Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a calibrated analytical balance, weigh paper or boat, spatula, and the reaction vessel inside the fume hood.

  • Equilibration: Allow the sealed container of 2,6-Dichloro-3-methoxybenzaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Open the container inside the hood. Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper. Close the main stock container immediately.

  • Transfer: Carefully add the weighed powder to the reaction vessel. Tap the weigh paper gently to ensure all material is transferred.

  • Cleanup: Dispose of the used weigh paper in the designated solid halogenated organic waste container. Clean the spatula thoroughly with an appropriate solvent, collecting the rinsate as halogenated liquid waste.

  • Finalization: Wash hands thoroughly with soap and water after the procedure is complete.[12]

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation.

ProblemPotential Cause(s)Recommended Solution(s)
Compound has darkened or turned yellow in storage. Oxidation due to improper storage (exposure to air/light).[1][5]The compound has likely degraded. For non-critical applications, it may still be usable, but for sensitive reactions (e.g., catalysis, drug synthesis), using a fresh, pure lot is strongly recommended. To prevent this, always store the compound in a tightly sealed container, protected from light, and consider flushing with an inert gas like nitrogen before sealing for long-term storage.[3][10]
Reaction yields are inconsistent or lower than expected. Impure starting material (see above). Presence of acidic impurities catalyzing decomposition or side reactions.[13]Purify the aldehyde before use. A common method for aldehydes is vacuum distillation to remove non-volatile impurities.[13] Alternatively, recrystallization can be effective. If acidic impurities are suspected, wash a solution of the compound with a dilute sodium bicarbonate solution, followed by a water wash, and dry thoroughly before the next step.[13]
An insoluble white solid forms in the reaction flask. Polymerization of the aldehyde. This is a known issue for some benzaldehyde derivatives, which can be catalyzed by impurities or heat.[13]For some aldehydes, this process can be reversed by "cracking" the polymer. This involves carefully heating the polymer under vacuum. The volatile monomer will distill over, leaving the non-volatile polymer behind. The distilled monomer should be collected in a cooled receiver and used promptly or stored with an appropriate inhibitor.[13]

Section 4: Emergency Procedures & Disposal

Emergency Response Workflow

It is critical to respond to emergencies swiftly and correctly. This workflow outlines the immediate steps for spills and personnel exposure.

cluster_spill Chemical Spill Occurs cluster_exposure Personnel Exposure spill Spill Detected assess_spill Assess Spill Size spill->assess_spill Alert others exposure Skin or Eye Contact assess_exposure Exposure Type? exposure->assess_exposure Remove from source small_spill 1. Absorb with inert material (e.g., vermiculite, sand). 2. Sweep into labeled container. 3. Decontaminate area. assess_spill->small_spill Minor Spill (<100g, contained) large_spill 1. Evacuate immediate area. 2. Call Emergency Response. 3. Restrict access. assess_spill->large_spill Major Spill (>100g, uncontained) disposal_path Dispose as Halogenated Organic Waste small_spill->disposal_path large_spill->disposal_path skin_contact 1. Remove contaminated clothing. 2. Flush skin with soap and water for 15 minutes. assess_exposure->skin_contact Skin eye_contact 1. Immediately flush eyes with water for at least 15 minutes. 2. Lift eyelids occasionally. assess_exposure->eye_contact Eyes seek_medical Seek Immediate Medical Attention. Bring SDS. skin_contact->seek_medical eye_contact->seek_medical

Caption: Emergency response decision tree for spills and personnel exposure.

Protocol: Chemical Waste Disposal

As a chlorinated compound, 2,6-Dichloro-3-methoxybenzaldehyde is classified as a halogenated organic waste .[14][15] Improper segregation can lead to regulatory fines and significantly increased disposal costs, as halogenated waste requires specialized incineration processes.[14][16]

  • Segregation is Key: Maintain separate, clearly labeled waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste".[16][17] Never mix these two waste streams.

  • Solid Waste:

    • Collect contaminated solids (e.g., weigh paper, gloves, absorbent materials from spills) in a designated, puncture-resistant container with a lid.

    • The container must be labeled "Halogenated Organic Solid Waste" and list the chemical constituents.[17]

  • Liquid Waste:

    • Collect waste solvents from reactions or cleaning procedures in a compatible, sealed container (e.g., a UN-approved container provided by your institution's Environmental Health & Safety department).[14]

    • The container must be labeled "Halogenated Organic Liquid Waste." List all components and their approximate percentages.[16]

    • Keep the container closed at all times except when adding waste.[16][17]

  • Disposal Request: Once the waste container is full, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department.[18]

Waste Disposal Workflow

cluster_halo Halogenated Waste Stream cluster_non_halo Non-Halogenated Waste Stream start Generate Waste (Solid or Liquid) check_type Is the waste contaminated with 2,6-Dichloro-3-methoxybenzaldehyde? start->check_type halogenated Select 'Halogenated Organic Waste' Container check_type->halogenated Yes non_halogenated Use 'Non-Halogenated Organic Waste' Container check_type->non_halogenated No label_halo Label container with all chemical constituents and percentages halogenated->label_halo request_pickup Container is Full: Request EHS Pickup non_halogenated->request_pickup seal_halo Keep container securely sealed when not adding waste label_halo->seal_halo seal_halo->request_pickup end Proper Disposal request_pickup->end

Caption: Workflow for proper segregation and disposal of chemical waste.

References

  • Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. (2005). Cole-Parmer.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • 2,6-Dichloro-3-methoxybenzaldehyde AldrichCPR. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methoxybenzaldehyde. (2011). Fisher Scientific.
  • SAFETY DATA SHEET - Benzaldehyde, 2,6-dichloro-. Fisher Scientific.
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents. Environment, Health and Safety.
  • SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. (2025). Thermo Fisher Scientific.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. (2025). Carl ROTH.
  • SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde. (2025). Thermo Fisher Scientific.
  • 2,6-dichloro-3-hydroxy-benzaldehyde - GHS D
  • SAFETY DATA SHEET - Benzaldehyde, 2,3-dichloro-. (2007). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methoxybenzaldehyde. (2025). ThermoFisher.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Benzaldehyde Analytical Grade. CARLROTH.
  • Safety Data Sheet - 2,6-Dichlorobenzaldehyde. (2013). Bio.
  • Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH.
  • BENZALDEHYDE. Techno PharmChem.
  • SAFETY DATA SHEET - Benzaldehyde, 2,6-dimethoxy-. (2025). Thermo Fisher Scientific.
  • EHS Fact Sheet: Organic Solvents. (2024). College of Southern Nevada.
  • Benzaldehyde: Human health tier II assessment. (2016). Australian Government Department of Health.
  • SAFETY DATA SHEET - Benzaldehyde, 2,6-dichloro-. Fisher Scientific.
  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Chemos GmbH&Co.KG.
  • 2-Hydroxy-3-methoxybenzaldehyde. Apollo Scientific.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2023). MDPI.
  • Appendix K - Incompatible Chemicals. Environment, Health and Safety.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Characterization of 2,6-Dichloro-3-methoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic selection and characterization of molecular scaffolds are pivotal to the success of any drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection and characterization of molecular scaffolds are pivotal to the success of any drug discovery program. The 2,6-dichloro-3-methoxybenzaldehyde framework has garnered significant attention as a versatile starting point for the synthesis of compounds with a wide spectrum of biological activities. This guide provides an in-depth technical comparison of its key derivatives, grounded in experimental data and established scientific principles. Our objective is to furnish researchers with a comprehensive resource that explains the causality behind experimental choices and supports the rational design of novel therapeutic agents.

The Scientific Rationale: Unpacking the Potential of the 2,6-Dichloro-3-methoxybenzaldehyde Scaffold

The therapeutic potential of this scaffold is rooted in its unique electronic and steric properties. The two chlorine atoms at the 2 and 6 positions act as strong electron-withdrawing groups, creating a distinct electronic environment on the phenyl ring. This not only influences the reactivity of the aldehyde but also dictates the non-covalent interactions the molecule can form with biological targets. The methoxy group at the 3-position introduces a potential hydrogen bond acceptor and adds steric bulk, which can be crucial for achieving selectivity for a specific enzyme or receptor binding pocket. The aldehyde group itself is a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and chalcones.

Synthesis and Derivatization: A Comparative Look at Key Synthetic Pathways

The derivatization of 2,6-dichloro-3-methoxybenzaldehyde is primarily centered around the reactivity of its carbonyl group. The choice of reaction pathway is dictated by the desired final compound class and its intended biological application.

Schiff Base Formation: A Gateway to Diverse Functionalities

Condensation of the parent aldehyde with primary amines is a robust and high-yielding method to produce Schiff bases (imines). This reaction is fundamental in medicinal chemistry as it allows for the introduction of a vast array of substituents, thereby enabling fine-tuning of lipophilicity, electronic properties, and steric profile.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol describes a self-validating system where the successful formation of the product can be monitored and confirmed at multiple stages.

  • Reactant Preparation: In a round-bottom flask, dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq) in anhydrous ethanol (10 mL). In a separate vessel, dissolve the selected primary amine (e.g., 4-bromoaniline) (1.05 eq) in anhydrous ethanol (5 mL). The use of anhydrous solvent is critical to prevent hydrolysis of the resulting imine.

  • Reaction Initiation: Add the amine solution dropwise to the stirred aldehyde solution at room temperature. Add 2-3 drops of glacial acetic acid to catalyze the reaction by protonating the carbonyl oxygen, thus making the carbonyl carbon more electrophilic.

  • Reaction Monitoring & Drive to Completion: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. Reflux for 2-4 hours or until the starting material is consumed.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes. The Schiff base product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and the catalyst.

  • Purification and Validation: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a product of high purity, which can be validated by melting point determination and spectroscopic analysis.

G cluster_synthesis Schiff Base Synthesis Workflow start 2,6-Dichloro-3-methoxybenzaldehyde + Primary Amine reaction Reflux in Ethanol (2-4h) start->reaction catalysis Glacial Acetic Acid (Catalyst) catalysis->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete? workup Cooling, Filtration & Washing monitoring->workup Complete? purification Recrystallization workup->purification product Purified Schiff Base Derivative purification->product

Caption: A self-validating workflow for Schiff base synthesis.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are another critical class of derivatives synthesized from 2,6-dichloro-3-methoxybenzaldehyde. They are formed through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.[1] The resulting enone moiety is a key pharmacophore responsible for many of the observed biological activities, particularly anticancer effects.[2][3]

Hydrazone Formation

Reacting the parent aldehyde with hydrazines or hydrazides yields hydrazones. These derivatives are of significant interest due to their extensive coordination chemistry and broad biological activities, including antimicrobial and antifungal properties.[4][5]

Spectroscopic Characterization: A Comparative Analysis

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A multi-technique approach provides a self-validating system for characterization.

Derivative ClassKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)Key IR Absorption (ν, cm⁻¹)
Parent Aldehyde 9.9-10.5 (s, 1H, -CHO)188-193 (-CHO)1680-1700 (C=O stretch)
Schiff Base 8.5-8.9 (s, 1H, -CH=N-)[6]158-163 (-CH=N-)1620-1640 (C=N stretch)[6]
Chalcone 7.5-8.3 (d, 2H, -CH=CH-)190-195 (C=O), 120-145 (-CH=CH-)1650-1680 (C=O), 960-990 (trans C=C bend)
Hydrazone 8.2-8.7 (s, 1H, -CH=N-), 11.0-12.0 (s, 1H, -NH-)[7]142-150 (-CH=N-), 160-165 (C=O, if from hydrazide)1630-1650 (C=N), 3200-3400 (N-H)[7]

Table 1. Comparative spectroscopic data for 2,6-dichloro-3-methoxybenzaldehyde and its key derivatives. The presented ranges are typical and can vary based on the specific substituents and solvent used.

Comparative Biological Activity: From In Vitro Screening to Therapeutic Potential

The derivatization of the 2,6-dichloro-3-methoxybenzaldehyde scaffold has yielded compounds with promising activities against a range of diseases.

Antimicrobial and Antifungal Activity

Schiff bases and hydrazones are the most explored derivatives for antimicrobial applications.[8][9] The imine group (-C=N-) is often critical to their mechanism of action, which can involve disrupting cell wall synthesis or interfering with essential microbial enzymes.[7] Hydrazone derivatives, in particular, have shown significant antifungal activity against various Candida species.[5][10][11]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) from a 24-hour culture on Sabouraud dextrose agar. Adjust the suspension to a 0.5 McFarland standard in RPMI-1640 medium.[10]

  • Compound Dilution: Perform serial twofold dilutions of the test derivative in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

G cluster_mic Antifungal MIC Assay Workflow start Prepare Standardized Fungal Inoculum (e.g., C. albicans) dilution Serial Dilution of Test Derivative in 96-well plate start->dilution inoculation Inoculate Wells with Fungal Suspension dilution->inoculation incubation Incubate at 37°C (24-48h) inoculation->incubation readout Visual Assessment of Fungal Growth incubation->readout result Determine Minimum Inhibitory Concentration (MIC) readout->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Chalcones derived from substituted benzaldehydes are widely recognized for their potent anticancer properties.[2][12] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][13] The mechanism often involves interaction with key signaling pathways, such as the PI3K/AKT pathway, or direct inhibition of enzymes like tubulin.[1]

Derivative ClassExample SubstituentTarget Organism/Cell LineReported Activity (MIC/IC₅₀)
Schiff Base 4-BromophenylStaphylococcus aureusModerate Activity[6]
Hydrazone 2,4-DichlorobenzylideneProteus mirabilisMIC: 12.5 µg/ml[14]
Hydrazone p-ChlorophenylCandida albicansMIC: 5.6 µg/mL[11]
Chalcone 4-HydroxyphenylMCF-7 (Breast Cancer)IC₅₀: ~11.5 µM[2]
Chalcone 2-HydroxyphenylHCT-116 (Colon Cancer)IC₅₀: ~8.0 µM[12]

Table 2. Comparative biological activities of various benzaldehyde derivatives. Data is illustrative and sourced from studies on structurally related compounds to indicate potential efficacy.

Conclusion and Future Directions

The 2,6-dichloro-3-methoxybenzaldehyde scaffold is a validated starting point for the development of biologically active small molecules. Schiff bases and hydrazones offer significant promise as antimicrobial and antifungal agents, while chalcone derivatives stand out for their anticancer potential. This guide has outlined the fundamental synthetic strategies, characterization checkpoints, and comparative biological evaluation frameworks necessary for advancing research in this area.

Future work should focus on synthesizing and screening a broader library of these derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile. This will enable the rational design of next-generation compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties, ultimately paving the way for potential clinical candidates.

References

  • Anticancer Activity of Natural and Synthetic Chalcones. National Institutes of Health (NIH). [Link]

  • Synthesis of Chalcones with Anticancer Activities. MDPI. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health (NIH). [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Research Journal of Pharmacy and Technology. [Link]

  • Chalcones with Anticancer Activity. Encyclopedia.pub. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. [Link]

  • Computational investigation and biological activity of selected Schiff bases. De Gruyter. [Link]

  • Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. ACS Omega. [Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. SCIRP. [Link]

  • Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. National Institutes of Health (NIH). [Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

  • Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2,6-Dichloro-3-methoxybenzaldehyde

This guide provides a comprehensive spectroscopic analysis of 2,6-Dichloro-3-methoxybenzaldehyde, a substituted aromatic aldehyde with significant applications in organic synthesis. Understanding its unique spectral fing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic analysis of 2,6-Dichloro-3-methoxybenzaldehyde, a substituted aromatic aldehyde with significant applications in organic synthesis. Understanding its unique spectral fingerprint is crucial for unambiguous identification, quality control, and for distinguishing it from structurally similar compounds. Here, we present a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, placed in context through a comparative analysis with 3-methoxybenzaldehyde, 2,6-dichlorobenzaldehyde, and the widely-known vanillin.

The Spectroscopic Signature of 2,6-Dichloro-3-methoxybenzaldehyde

The substitution pattern of 2,6-Dichloro-3-methoxybenzaldehyde—featuring two ortho- and meta-directing chlorine atoms and a meta-directing methoxy group relative to the aldehyde—creates a distinct electronic environment that is clearly reflected in its spectra.

Molecular Structure

Caption: Structure of 2,6-Dichloro-3-methoxybenzaldehyde with atom numbering.

Data Summary
TechniqueCharacteristic Data
IR C=O stretch: ~1700-1710 cm⁻¹, C-Cl stretch: ~750-800 cm⁻¹, C-O stretch (ether): ~1250 cm⁻¹, Aromatic C=C stretch: ~1570-1600 cm⁻¹, C-H stretch (aldehyde): ~2730, 2830 cm⁻¹
¹H NMR Aldehyde-H: ~10.4 ppm (s), Aromatic-H (H4, H5): ~7.0-7.6 ppm (d), Methoxy-H: ~3.9 ppm (s)
¹³C NMR C=O: ~188 ppm, C-Cl: ~135-138 ppm, C-O: ~155 ppm, Aromatic C-H: ~115-130 ppm, C-CHO: ~133 ppm, -OCH₃: ~56 ppm
MS Molecular Ion (M⁺): m/z 204/206/208 (isotope pattern for 2 Cl), Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺

Note: NMR chemical shifts are predicted and may vary based on solvent and concentration.

Comparative Analysis: Distinguishing Structural Isomers and Analogs

The most effective way to understand the spectroscopic features of a molecule is to compare it with structurally related compounds. The choice of 3-methoxybenzaldehyde, 2,6-dichlorobenzaldehyde, and vanillin allows for a systematic evaluation of the electronic effects of the chloro and methoxy substituents.

¹H NMR Comparison

The proton NMR spectrum is highly sensitive to the electronic environment of the hydrogen atoms. The aldehyde proton, in particular, serves as a key diagnostic signal.

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Other Protons (δ, ppm)
2,6-Dichloro-3-methoxybenzaldehyde~10.4 (s)~7.0-7.6 (2H, d)~3.9 (3H, s, -OCH₃)
3-Methoxybenzaldehyde[1]~9.98 (s)~7.25-7.51 (4H, m)~3.82 (3H, s, -OCH₃)[1]
2,6-Dichlorobenzaldehyde[2]~10.4 (s)[2]~7.4 (2H, d), ~7.5 (1H, t)[2]-
Vanillin[3]~9.82 (s)[3]~7.0 (1H, d), ~7.4 (2H, m)[3]~3.9 (3H, s, -OCH₃), ~6.1 (1H, s, -OH)

Causality Behind the Shifts:

  • Aldehyde Proton: The strong electron-withdrawing effect of the two chlorine atoms in both 2,6-dichloro-substituted compounds deshields the aldehyde proton, shifting it significantly downfield to ~10.4 ppm compared to 3-methoxybenzaldehyde (~9.98 ppm) and vanillin (~9.82 ppm).[1][2][3]

  • Aromatic Protons: The aromatic region of 2,6-Dichloro-3-methoxybenzaldehyde is simplified to two doublets due to the symmetry, a stark contrast to the more complex multiplets seen in 3-methoxybenzaldehyde.[1] The presence of the hydroxyl group in vanillin also influences the aromatic proton shifts.[3]

¹³C NMR Comparison

Carbon NMR provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution.

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)-OCH₃ (δ, ppm)
2,6-Dichloro-3-methoxybenzaldehyde~188~115-138 (C-H, C-Cl), ~155 (C-O)~56
3-Methoxybenzaldehyde[1]~193.0[1]~112.9, ~121.0, ~122.5, ~130.3 (C-H), ~137.6 (C-CHO), ~159.8 (C-O)[1]~55.4[1]
2,6-Dichlorobenzaldehyde[2]~189[2]~130, ~134 (C-H), ~132 (C-CHO), ~136 (C-Cl)[2]-
Vanillin[3]~191.1[3]~113, ~116, ~125 (C-H), ~128 (C-CHO), ~148, ~151.7 (C-O)[3]~56[3]

Interpreting the Carbon Shifts:

  • Carbonyl Carbon: The carbonyl carbon shifts are all in a similar region (~188-193 ppm), as expected for benzaldehydes.

  • Substituted Aromatic Carbons: The carbons directly attached to the electronegative chlorine (~136 ppm) and oxygen (~155 ppm) atoms are shifted significantly downfield.[2] This is a key diagnostic feature. Comparing the spectra of 2,6-dichloro-3-methoxybenzaldehyde with 2,6-dichlorobenzaldehyde clearly shows the appearance of a downfield signal around 155 ppm, corresponding to the carbon attached to the methoxy group.[2]

IR Spectroscopy Comparison

Infrared spectroscopy is instrumental in identifying key functional groups.

CompoundC=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Features
2,6-Dichloro-3-methoxybenzaldehyde~1700-1710~750-800~1250Presence of both strong C=O and C-Cl stretches.
3-Methoxybenzaldehyde[4]~1700-~1250Absence of C-Cl stretch.[4]
2,6-Dichlorobenzaldehyde~1700~750-800-Absence of C-O ether stretch.[5]
Vanillin[6]~1697[6]-~1270Broad O-H stretch (~3200-3500 cm⁻¹).[7][6]

Functional Group Analysis: The IR spectrum of 2,6-Dichloro-3-methoxybenzaldehyde is uniquely defined by the simultaneous presence of a strong carbonyl absorption, characteristic C-Cl stretches, and the C-O ether stretch. This combination allows for its clear differentiation from the other three compounds which each lack one of these key features.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized protocols are recommended.

cluster_workflow General Spectroscopic Workflow sample_prep Sample Preparation (Dissolution in appropriate solvent) nmr_acq NMR Acquisition (¹H, ¹³C, DEPT, etc.) sample_prep->nmr_acq ir_acq IR Acquisition (ATR or KBr pellet) sample_prep->ir_acq ms_acq MS Acquisition (EI or ESI) sample_prep->ms_acq data_proc Data Processing (Fourier Transform, Baseline Correction) nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc spectral_interp Spectral Interpretation & Structural Elucidation data_proc->spectral_interp

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts; consistency across comparative samples is key.

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended for adequate signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is standard.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary.

    • Relaxation Delay: A 2-5 second delay is used to ensure full relaxation of the carbon nuclei.

    • Pulse Program: A proton-decoupled pulse sequence should be used to simplify the spectrum.[2]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction.[2] Chemical shifts should be referenced to tetramethylsilane (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[3] This method requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric contributions (CO₂, H₂O).[3]

  • Sample Spectrum: Apply pressure to ensure firm contact between the sample and the crystal and record the spectrum, typically over a range of 4000-400 cm⁻¹.[3]

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the final spectrum of transmittance or absorbance versus wavenumber.[3]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, as it provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the isotopic distribution pattern to confirm the presence of chlorine atoms. The fragmentation pattern provides further structural information.

Conclusion

The spectroscopic analysis of 2,6-Dichloro-3-methoxybenzaldehyde reveals a unique set of spectral data that allows for its confident identification. The downfield shift of the aldehyde proton in the ¹H NMR spectrum to approximately 10.4 ppm is a direct consequence of the two electron-withdrawing chlorine atoms. The combination of characteristic absorptions in the IR spectrum for the carbonyl, C-Cl, and C-O ether functionalities provides a rapid and reliable method for its differentiation from related benzaldehydes. This guide provides the foundational data and comparative context necessary for researchers working with this important synthetic intermediate.

References

  • Benchchem.
  • ChemicalBook. 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR spectrum.
  • Benchchem.
  • ChemicalBook. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
  • NIST. Benzaldehyde, 2,6-dichloro-.
  • RSC Publishing.
  • NIST. Benzaldehyde, 3-methoxy-.
  • PubMed.
  • NIST. Benzaldehyde, 3-methoxy-.
  • Guidechem. 3-Methoxybenzaldehyde 591-31-1 wiki.
  • MPG.PuRe.
  • PubChem. 3-Methoxybenzaldehyde.
  • ChemRxiv. IR of Vanillin: A classic study with a twist.
  • ResearchGate.
  • Chemistry Stack Exchange. Help interpreting IR Spectrum of Vanillin ("aldehyde bands").

Sources

Validation

Analytical Methods for 2,6-Dichloro-3-methoxybenzaldehyde Purity: A Comparative Guide

Accurate purity determination of organic building blocks is a critical prerequisite in pharmaceutical and agrochemical development. 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly functionalized, di-halog...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity determination of organic building blocks is a critical prerequisite in pharmaceutical and agrochemical development. 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) is a highly functionalized, di-halogenated aromatic intermediate widely utilized in complex organic synthesis[1]. Because trace impurities—such as regioisomers, unreacted dichlorophenols, or oxidation byproducts—can drastically alter downstream reaction yields and safety profiles, establishing a rigorous and objective purity profile is paramount.

This guide provides an in-depth comparative analysis of the three premier analytical methodologies used to assess the purity of 2,6-Dichloro-3-methoxybenzaldehyde: HPLC-UV , GC-FID , and qNMR [2].

Methodological Comparison & Causality

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is the industry workhorse for assessing the relative purity of aromatic intermediates.

  • The Causality: 2,6-Dichloro-3-methoxybenzaldehyde possesses an extended

    
    -conjugated system (the benzaldehyde core), which provides strong, broad UV absorbance (typically monitored at 254 nm and 280 nm). Because the compound contains an electron-withdrawing aldehyde and halogen groups, it exhibits moderate lipophilicity. Utilizing a reverse-phase C18 column with an acidic mobile phase modifier (e.g., 0.1% Formic Acid) is critical. The acid suppresses the ionization of any potential phenolic or carboxylic acid impurities (such as corresponding benzoic acids formed via auto-oxidation), ensuring sharp, symmetrical peaks and preventing peak tailing[2].
    
Gas Chromatography (GC-FID)

GC-FID serves as a powerful orthogonal technique to HPLC.

  • The Causality: With a molecular weight of 205.04 g/mol , 2,6-Dichloro-3-methoxybenzaldehyde is sufficiently volatile for gas-phase analysis without the need for derivatization[1]. While HPLC excels at detecting non-volatile degradation products, GC-FID is superior for quantifying volatile organic impurities and residual extraction solvents that lack UV chromophores. A non-polar 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5) is ideal, utilizing a controlled temperature ramp to elute the intact aldehyde before thermal decarbonylation can occur.

Quantitative Nuclear Magnetic Resonance (qNMR)

While chromatography provides relative purity (area percent), qNMR delivers absolute purity.

  • The Causality: In early-stage drug development, certified reference standards for specific intermediates are often unavailable or prohibitively expensive. qNMR bypasses this requirement by comparing the integral of the analyte's protons against a certified internal standard of a completely different chemical nature[3]. For 2,6-Dichloro-3-methoxybenzaldehyde, the aldehyde proton (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    10.3 ppm) is highly deshielded and falls in an empty region of the 
    
    
    
    H-NMR spectrum. This isolates it from the signals of both the internal standard and most structural impurities, making it an ideal, interference-free target for quantitative integration.

Quantitative Performance Comparison

The following table summarizes the performance metrics of each technique when applied to halogenated benzaldehydes.

ParameterHPLC-UV (Relative)GC-FID (Relative)qNMR (Absolute)
Primary Principle Partitioning (Liquid/Solid)Partitioning (Gas/Liquid)Nuclear spin resonance
Accuracy High (Requires Reference)High (Requires Reference)Very High (Primary Method)
Precision (RSD)



Limit of Quantitation



Analysis Time 15–20 minutes20–30 minutes5–10 minutes
Standard Required? Yes (Analyte-specific)Yes (Analyte-specific)No (Universal Internal Std)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems.

Protocol A: HPLC-UV Relative Purity Assessment
  • Sample Preparation: Accurately weigh 10.0 mg of 2,6-Dichloro-3-methoxybenzaldehyde and dissolve in 10.0 mL of HPLC-grade Acetonitrile.

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known closely eluting impurity (e.g., 2,4-dichlorobenzaldehyde).

    • Validation Checkpoint: The chromatographic resolution (

      
      ) between the two peaks must be 
      
      
      
      to proceed.
  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3

      
      m).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate purity by area normalization, excluding the solvent front.

Protocol B: qNMR Absolute Purity Assessment
  • Sample Preparation: Using a microbalance, accurately weigh

    
    15.0 mg of the analyte and 
    
    
    
    5.0 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene, which provides a distinct singlet at
    
    
    8.4 ppm) into a clean vial.
  • Dissolution: Dissolve the mixture completely in 0.6 mL of CDCl

    
     and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters: Acquire a

    
    H-NMR spectrum (minimum 400 MHz).
    
    • Validation Checkpoint: The relaxation delay (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      ) must be set to 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton (typically 30–60 seconds). This ensures complete magnetization recovery and prevents integration errors.
  • Data Analysis: Integrate the internal standard singlet (

    
    8.4 ppm, 4H) and the analyte's aldehyde proton (
    
    
    
    10.3 ppm, 1H). Calculate absolute mass fraction using the standard qNMR formula.

Analytical Decision Workflow

The following diagram illustrates the logical decision matrix for selecting the appropriate purity analysis method for 2,6-Dichloro-3-methoxybenzaldehyde based on standard availability and impurity profiles.

PurityWorkflow Start 2,6-Dichloro-3-methoxybenzaldehyde Purity Assessment Decision Is a certified reference standard available? Start->Decision qNMR qNMR Analysis (Absolute Purity) Decision->qNMR No Chromatography Chromatographic Analysis (Relative Purity) Decision->Chromatography Yes Validation Final Purity Certification qNMR->Validation Cross-check HPLC HPLC-UV (Primary Method) Chromatography->HPLC Non-volatile impurities GC GC-FID (Orthogonal Method) Chromatography->GC Volatile impurities HPLC->Validation GC->Validation

Caption: Workflow for selecting the optimal purity analysis method for 2,6-Dichloro-3-methoxybenzaldehyde.

References

  • Reading Scientific Services Ltd (RSSL). "qNMR: A powerful tool for purity determination in Pharmaceuticals." RSSL Case Studies. Available at: [Link]

  • Organic Syntheses. "Instructions for Authors - Quantitative Analysis by NMR (qNMR) and Chromatography." OrgSyn Guidelines. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 2,6-Dichloro-3-methoxybenzaldehyde: A Comparative Analysis

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of highly substituted aromatic aldehydes is a persistent challenge. 2,6-Dichloro-3-methoxybenzaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of highly substituted aromatic aldehydes is a persistent challenge. 2,6-Dichloro-3-methoxybenzaldehyde, a key building block for various pharmaceutical and agrochemical compounds, presents a unique synthetic puzzle due to its specific substitution pattern. The electronic and steric effects of the two chlorine atoms and the methoxy group demand a careful selection of synthetic strategy to achieve high yield and regioselectivity.

This guide provides an in-depth, objective comparison of the most viable methods for the synthesis of 2,6-Dichloro-3-methoxybenzaldehyde, grounded in experimental data and mechanistic principles. We will move beyond simple protocol listings to dissect the causality behind experimental choices, empowering you to select and optimize the ideal method for your specific laboratory or production needs.

The Strategic Approach: Formylation of 1,3-Dichloro-2-methoxybenzene

The most direct and logical precursor for the target molecule is 1,3-dichloro-2-methoxybenzene (also known as 2,6-dichloroanisole).[1] This starting material focuses the synthetic challenge on the regioselective introduction of a formyl (-CHO) group at the C4 position. The methoxy group is an ortho-, para-directing activator, while the chlorine atoms are ortho-, para-directing deactivators. The C4 position is para to the strongly activating methoxy group and ortho to one of the chlorine atoms, making it the most electronically favorable position for electrophilic aromatic substitution.

This guide will validate and compare three primary formylation methodologies:

  • Vilsmeier-Haack Reaction: A classic and widely used method for formylating electron-rich aromatic rings.[2]

  • Rieche Formylation: Utilizes a dichloromethyl methyl ether as a formyl cation equivalent under Lewis acid catalysis.[3]

  • Directed Ortho-Lithiation and Formylation: A powerful technique that leverages a directing group to achieve high regioselectivity.[4]

Below is a logical workflow for selecting the appropriate synthesis method based on key experimental considerations.

Synthesis_Method_Selection Workflow for Selecting a Synthesis Method start Start: Need to synthesize 2,6-Dichloro-3-methoxybenzaldehyde q1 Is handling of pyrophoric and highly reactive organolithium reagents (e.g., n-BuLi) feasible? start->q1 q2 Is moderate to high yield with excellent regioselectivity the top priority? q1->q2 No method_lithiation Method 1: Directed Ortho-Lithiation q1->method_lithiation Yes q3 Are mild reaction conditions and avoidance of strong Lewis acids (e.g., TiCl4) preferred? q2->q3 No method_rieche Method 2: Rieche Formylation q2->method_rieche Yes q3->method_rieche No method_vilsmeier Method 3: Vilsmeier-Haack Reaction q3->method_vilsmeier Yes end_node Proceed with selected method method_lithiation->end_node method_rieche->end_node method_vilsmeier->end_node

Caption: Logical workflow for selecting a synthesis method.

Method 1: Directed Ortho-Lithiation and Formylation

This method stands out for its potential for high regioselectivity, guided by the methoxy group's ability to direct metallation to its ortho position.[4][5] In the case of 1,3-dichloro-2-methoxybenzene, both positions ortho to the methoxy group are occupied by chlorine atoms. However, the hydrogen at the C4 position is the most acidic due to the inductive effects of the adjacent chlorine and the directing methoxy group, making lithiation at this site feasible, followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

Caption: Reaction scheme for Ortho-Lithiation and Formylation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of n-butyllithium (n-BuLi) as the base is critical; it is strong enough to deprotonate the aromatic ring under accessible conditions.[3] The reaction is typically initiated at a low temperature (0 °C) to control the exothermic lithiation and minimize side reactions, then allowed to warm to room temperature to ensure complete deprotonation.[6] Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate.[4] DMF serves as an efficient and cost-effective formylating agent.[3]

Protocol 1: Synthesis via Directed Ortho-Lithiation
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dichloro-2-methoxybenzene (10 mmol, 1.77 g).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 60 mL).

  • Lithiation: Cool the flask to 0°C in an ice-salt bath. Add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Formylation: Cool the resulting aryllithium solution back to 0°C. Add anhydrous N,N-dimethylformamide (DMF, 2.0 mL, 25 mmol) dropwise, again maintaining a low temperature. Stir the reaction mixture at room temperature for an additional 2 hours.

  • Workup and Purification: Quench the reaction by carefully pouring the mixture into 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 9:1) to yield the pure 2,6-Dichloro-3-methoxybenzaldehyde.[4][6]

Method 2: Rieche Formylation

The Rieche formylation is another powerful method for introducing a formyl group onto an aromatic ring. It utilizes dichloromethyl methyl ether (DCME) as a formyl chloride equivalent, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄).[7][8]

Caption: Reaction scheme for Rieche Formylation.

Expertise & Experience: Causality Behind Experimental Choices

The combination of DCME and a strong Lewis acid like TiCl₄ generates a highly electrophilic species in situ, which then undergoes electrophilic aromatic substitution.[8] The reaction is typically performed at low temperatures to control reactivity and improve selectivity. Dichloromethane (DCM) is a common solvent as it is inert under these conditions. While effective, this method requires careful handling of the corrosive and water-sensitive TiCl₄ and the lachrymatory DCME. The regioselectivity is generally high, favoring substitution at the position most activated by the electron-donating group.

Protocol 2: Synthesis via Rieche Formylation
  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 50 mL) and cool to 0°C.

  • Reagent Addition: Add titanium tetrachloride (TiCl₄, 2.2 eq., 22 mmol) to the stirred solvent. Then, add a solution of 1,3-dichloro-2-methoxybenzene (1 eq., 10 mmol) in DCM (10 mL).

  • Formylation: To this mixture, add dichloromethyl methyl ether (DCME, 1.1 eq., 11 mmol) dropwise over 15 minutes. Stir the reaction mixture at 0°C for 45 minutes to 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by slowly adding it to a saturated aqueous solution of NH₄Cl. Extract the mixture with DCM (3 x 40 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄. The solvent is removed in vacuo, and the crude product is purified by column chromatography as described in Protocol 1.[7]

Method 3: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cost-effective and operationally simpler alternative for formylating activated aromatic rings.[9] It involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from DMF and phosphorus oxychloride (POCl₃).[10][11]

Caption: Reaction scheme for the Vilsmeier-Haack Reaction.

Expertise & Experience: Causality Behind Experimental Choices

The Vilsmeier reagent is a milder electrophile compared to the species generated in the Rieche formylation.[12] This often necessitates heating to drive the reaction to completion, especially for less activated substrates.[10] The deactivating effect of the two chlorine atoms on the benzene ring means that the substrate is only moderately activated by the methoxy group, likely requiring elevated temperatures for a reasonable reaction rate. The key advantage is the use of common, inexpensive reagents and the avoidance of highly reactive organometallics or fuming Lewis acids.

Protocol 3: Synthesis via Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask, place anhydrous DMF (3 eq., 30 mmol). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq., 12 mmol) dropwise to the stirred DMF over 20 minutes. Stir the resulting mixture at 0°C for an additional 45 minutes.

  • Reaction: Add a solution of 1,3-dichloro-2-methoxybenzene (1 eq., 10 mmol) in a minimal amount of DMF to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours.[11] Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until it is basic. The resulting mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography as described in Protocol 1.

Comparative Data Analysis

The selection of a synthetic method is ultimately guided by performance metrics. The following table summarizes the expected performance of each method for the formylation of 1,3-dichloro-2-methoxybenzene. The data is compiled from literature reports on analogous substrates and expert evaluation of the reaction mechanisms.[4][13]

ParameterDirected Ortho-LithiationRieche FormylationVilsmeier-Haack Reaction
Starting Material 1,3-Dichloro-2-methoxybenzene1,3-Dichloro-2-methoxybenzene1,3-Dichloro-2-methoxybenzene
Key Reagents n-BuLi, DMFCl₂CHOMe, TiCl₄POCl₃, DMF
Typical Yield 60-75%65-80%50-65%
Regioselectivity ExcellentVery GoodGood
Reaction Temp. 0 °C to Room Temp0 °C60-80 °C
Reaction Time 4-5 hours1-2 hours3-7 hours
Safety Concerns Pyrophoric n-BuLiCorrosive TiCl₄, Lachrymatory DCMECorrosive POCl₃
Cost Profile ModerateHighLow

Trustworthiness: A Self-Validating System

Each protocol described is designed to be a self-validating system. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) against the starting material and a reference standard of the product, if available. The final product identity and purity should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected solid form of the product facilitates purification by crystallization or chromatography.

Conclusion and Recommendations

All three evaluated methods present viable pathways to 2,6-Dichloro-3-methoxybenzaldehyde. The optimal choice depends on the specific constraints and priorities of the researcher.

  • For the highest regioselectivity and a good yield, Directed Ortho-Lithiation is the recommended method, provided the laboratory is equipped to handle pyrophoric organolithium reagents safely.

  • Rieche Formylation offers a slight advantage in terms of potential yield and shorter reaction times but involves more hazardous and expensive reagents.

  • The Vilsmeier-Haack Reaction represents the most economical and scalable option, making it suitable for larger-scale preparations where a moderate yield is acceptable and the higher reaction temperature is not a concern.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the synthesis of this valuable chemical intermediate, accelerating their research and development endeavors.

References

  • Wikipedia. Gattermann reaction. [Link]

  • Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • García-Ramos, Y., et al. (2017). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 22(9), 1466. [Link]

  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 345-353. [Link]

  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation. [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. (2019). [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. (2023). [Link]

  • ACS Publications. A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, (2013). [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Cambridge University Press. Gattermann-Koch Reaction. [Link]

  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, (2001). [Link]

  • NIST WebBook. Benzene, 1,3-dichloro-2-methoxy-. [Link]

Sources

Validation

Advanced Structural Elucidation of 2,6-Dichloro-3-methoxybenzaldehyde Reaction Products: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heavily substituted aromatic systems.[1] is a highly versatile, yet sterically demanding electrophilic building block....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heavily substituted aromatic systems.[1] is a highly versatile, yet sterically demanding electrophilic building block. It is widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs),[2], and [3].

The presence of two bulky, electron-withdrawing chlorine atoms at the ortho positions, coupled with an electron-donating methoxy group at the meta position, creates a unique electronic asymmetry. When this aldehyde undergoes nucleophilic attack or condensation, the resulting products are often sterically hindered, forcing the aromatic ring out of coplanarity with new substituents. Furthermore, the substitution pattern leaves only two adjacent aromatic protons (H-4 and H-5), which typically manifest as a simple AB quartet in


H NMR. This lack of proton handles makes distinguishing subtle regioisomers or determining absolute stereochemistry incredibly challenging.

This guide objectively compares three analytical platforms for the structural elucidation of these complex derivatives, detailing the causality behind experimental choices and providing field-proven, self-validating protocols.

Comparative Analysis of Analytical Platforms

To establish a robust structural proof, laboratories must choose the right analytical tier. Below is a quantitative comparison of the three primary platforms used for elucidating 2,6-dichloro-3-methoxybenzaldehyde derivatives.

Analytical PlatformKey Data OutputTurnaround TimeSample RequirementStereochemical Resolution
Platform A: LC-HRMS + 1D NMRExact Mass, Isotope Pattern, Basic Connectivity< 24 Hours1–5 mgNone (Cannot distinguish enantiomers)
Platform B: 800 MHz 2D NMRThrough-space (NOE) and long-range (HMBC) connectivity1–2 Days5–10 mgRelative stereochemistry (via J-coupling/NOE)
Platform C: MicroEDAbsolute 3D atomic coordinates3–5 Days< 1 µg (nanocrystals)Absolute configuration (chiral centers)

Platform A: LC-HRMS & 1D NMR (The Baseline Standard)

Causality & Mechanism

High-Resolution Mass Spectrometry (HRMS) is the mandatory first step. The 2,6-dichloro scaffold dictates a strict isotopic signature due to the natural abundance of


Cl and 

Cl. 1D NMR provides the basic carbon framework, but it cannot reliably map the exact attachment point of complex heterocycles due to the lack of long-range scalar coupling information.
Protocol 1: Self-Validating HRMS Isotopic Profiling
  • Sample Preparation: Dissolve 0.1 mg of the purified reaction product in 1 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water and acetonitrile to separate unreacted aldehyde from the product.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Acquire full-scan MS data (

    
     100–1000) at a resolution of 70,000 (FWHM).
    
  • Self-Validation Step: The software must validate the M, M+2, and M+4 peaks at a theoretical intensity ratio of approximately 9:6:1. Causality: Deviation from this strict ratio immediately indicates unexpected dechlorination during the reaction or a co-eluting impurity, rendering the subsequent NMR steps moot until the sample is repurified.

Platform B: Ultra-High-Field 2D NMR (The Regiochemical Problem Solver)

Causality & Mechanism

When synthesizing derivatives like imidazole chromophores[3], differentiating which nitrogen attacked the aldehyde carbon requires mapping the quaternary carbons (C-2 and C-6). Because these carbons have no attached protons, we must rely on Heteronuclear Multiple Bond Correlation (HMBC). Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) is required to break the symmetry of the AB quartet by correlating the spatial proximity of the methoxy group to the H-4 proton.

Protocol 2: 2D NMR Regiochemical Mapping
  • Sample Preparation: Dissolve 5 mg of the product in 600 µL of deuterated chloroform (CDCl

    
    ) containing 0.03% TMS.
    
  • NOESY Acquisition (Spatial Mapping): Run a 2D NOESY experiment with a mixing time of 300–500 ms. Validation: Locate the methoxy protons (

    
     ~3.9 ppm). You must observe a strong NOE cross-peak exclusively with the adjacent aromatic proton (H-4). This anchors the regiochemical assignment, differentiating H-4 from H-5.
    
  • HMBC Acquisition (Bond Connectivity): Run a 2D HMBC experiment optimized for long-range coupling (

    
     = 8 Hz).
    Validation: Verify the cross-peaks between the newly formed aliphatic/heterocyclic protons and the quaternary carbons (C-1, C-2, C-6) of the dichlorinated ring. If the cross-peaks to C-2 and C-6 are absent, the proposed regiochemistry is incorrect.
    

Platform C: Microcrystal Electron Diffraction (MicroED)

Causality & Mechanism

Reactions such as the Grignard addition of propylmagnesium bromide to 2,6-dichloro-3-methoxybenzaldehyde generate a new chiral center at the benzylic position[2]. NMR cannot determine the absolute configuration without chiral derivatization. MicroED uses electron scattering on sub-micron crystals to determine the absolute 3D coordinates directly, bypassing the need for growing the large single crystals required by traditional X-ray diffraction.

Protocol 3: MicroED for Absolute Configuration
  • Grid Preparation: Deposit 2 µL of a microcrystalline suspension (crystals < 500 nm thick) onto a carbon-coated TEM grid. Blot and plunge-freeze in liquid ethane.

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Collect continuous rotation electron diffraction data over a 120° wedge at a rate of 0.5°/second.

  • Structure Solution & Validation: Process the diffraction frames using standard crystallographic software (e.g., DIALS). Causality: Because the ortho-chloro groups force the aromatic ring out of coplanarity with the benzylic substituent due to severe steric clash, MicroED directly visualizes this dihedral twist and unambiguously assigns the absolute configuration (R or S) of the chiral center.

Elucidation Decision Workflow

Below is the logical workflow for determining which analytical platform to employ based on the structural ambiguity of the reaction product.

Workflow Start 2,6-Dichloro-3-methoxybenzaldehyde Reaction Product PlatformA Platform A: LC-HRMS + 1D NMR (Exact Mass & Basic Scaffolds) Start->PlatformA PlatformB Platform B: 2D NMR (HMBC/NOESY) (Spatial & Regiochemical Mapping) PlatformA->PlatformB Isomeric Ambiguity PlatformC Platform C: MicroED (Absolute Configuration) PlatformB->PlatformC Chiral Center Present Success Validated 3D Chemical Structure PlatformB->Success Achiral Product PlatformC->Success Stereocenter Resolved

Analytical workflow for elucidating 2,6-dichloro-3-methoxybenzaldehyde derivatives.

References

  • Title: US3322832A - Acryloylphenols and a method for their preparation Source: Google Patents URL
  • Title: Novel Charge-Transfer Chromophores Featuring Imidazole as π-Linkage Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-methoxybenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.